(Rac)-Luliconazole
Description
Properties
IUPAC Name |
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAOBBFIOAEMLL-WYMLVPIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101530-21-6 | |
| Record name | Luliconazole, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101530216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LULICONAZOLE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JA16R08FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Rac)-Luliconazole's Mechanism of Action on Ergosterol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luliconazole, a potent imidazole antifungal agent, exerts its therapeutic effect by disrupting the fungal cell membrane's integrity. This in-depth technical guide delineates the core mechanism of action of Luliconazole, focusing on its stereospecific interaction with and inhibition of the ergosterol biosynthesis pathway. We will explore the quantitative measures of its inhibitory activity, provide detailed experimental protocols for assessing its efficacy, and visualize the key pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in antifungal drug development and research.
Introduction: The Role of Ergosterol in Fungal Cell Viability
The fungal cell membrane is a critical structure that maintains cellular integrity, regulates the passage of ions and molecules, and serves as a platform for essential enzymes. A key component of the fungal cell membrane is ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells. Ergosterol plays a vital role in maintaining the fluidity, permeability, and structural integrity of the fungal membrane. The biosynthesis of ergosterol is a complex, multi-step process, making it an attractive target for antifungal therapies. Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death or growth inhibition.
Luliconazole is a topical antifungal drug that belongs to the azole class of antifungals. It is the active R-enantiomer of its parent compound and exhibits potent activity against a broad spectrum of pathogenic fungi, including dermatophytes of the Trichophyton genus.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
The primary mechanism of action of Luliconazole is the inhibition of a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51)[1][2][3][4][5][6]. This enzyme is a member of the cytochrome P450 superfamily and is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol[1][3][4][5].
By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, Luliconazole effectively blocks its catalytic activity. This inhibition leads to two major downstream consequences for the fungal cell:
-
Depletion of Ergosterol: The lack of functional lanosterol 14α-demethylase halts the production of ergosterol. The resulting ergosterol-deficient cell membranes become more permeable and lose their structural integrity, leading to leakage of essential cellular components and ultimately cell lysis[3][4].
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block causes an accumulation of lanosterol and other 14α-methylated sterol precursors within the cell. These abnormal sterols are incorporated into the fungal cell membrane, further disrupting its structure and function, which contributes significantly to the antifungal effect[3].
Stereospecificity of Luliconazole
The prompt specified "(Rac)-Luliconazole," which refers to a racemic mixture of its stereoisomers. However, research has demonstrated that the antifungal activity of luliconazole resides almost exclusively in the R-enantiomer[2]. The corresponding (S)-enantiomer is largely inactive, indicating a highly specific interaction between the R-enantiomer and the active site of the fungal lanosterol 14α-demethylase[2]. Therefore, for the remainder of this guide, "Luliconazole" will refer to the active R-enantiomer.
Quantitative Data: Inhibitory Potency of Luliconazole
| Compound | Assay Type | Organism | Metric | Value | Reference |
| Luliconazole (NND-502) | Ergosterol biosynthesis in cell-free extract | Candida albicans | Relative Potency | 2.5x more effective than lanoconazole | [2] |
| Luliconazole (NND-502) | Ergosterol biosynthesis in cell-free extract | Candida albicans | Relative Potency | 28x more effective than bifonazole | [2] |
| (S)-enantiomer of Luliconazole | Ergosterol biosynthesis in cell-free extract | Candida albicans | Activity | Inactive | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the mechanism of action of Luliconazole on ergosterol synthesis.
Preparation of Fungal Microsomes for Lanosterol 14α-Demethylase Assay
This protocol is adapted for the preparation of microsomes from fungal cells, such as Candida albicans or Trichophyton rubrum, which are a rich source of lanosterol 14α-demethylase.
Materials:
-
Fungal cell culture
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, 1 mM PMSF)
-
Glass beads (0.5 mm diameter)
-
Centrifuge and ultracentrifuge
-
Homogenizer (e.g., Bead beater)
-
Bradford reagent for protein quantification
Procedure:
-
Cell Culture and Harvest: Grow fungal cells to mid-log phase in an appropriate liquid medium. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Transfer the cell suspension to a bead beater tube with an equal volume of glass beads. Homogenize the cells with several short bursts of 30 seconds, with cooling on ice for 1 minute between bursts.
-
Removal of Cell Debris: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell walls, nuclei, and mitochondria.
-
Microsome Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet contains the microsomal fraction.
-
Washing and Storage: Discard the supernatant and gently wash the microsomal pellet with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA). Resuspend the pellet in a small volume of storage buffer (e.g., lysis buffer with 20% glycerol) and store at -80°C until use.
-
Protein Quantification: Determine the protein concentration of the microsomal preparation using the Bradford assay.
Lanosterol 14α-Demethylase Inhibition Assay
This assay measures the inhibition of lanosterol 14α-demethylase activity in the prepared fungal microsomes.
Materials:
-
Fungal microsomal preparation
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Lanosterol (substrate)
-
NADPH (cofactor)
-
Luliconazole (inhibitor)
-
Organic solvent (e.g., hexane or ethyl acetate) for extraction
-
HPLC system with a UV detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a specific amount of microsomal protein (e.g., 0.5 mg/mL), and varying concentrations of Luliconazole (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 1%). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding lanosterol (e.g., 50 µM) and NADPH (e.g., 1 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., methanolic KOH). Extract the sterols by adding an equal volume of an organic solvent, vortexing, and centrifuging to separate the phases.
-
Analysis: Transfer the organic phase to a new tube, evaporate the solvent, and reconstitute the residue in the HPLC mobile phase. Analyze the sample by HPLC to quantify the amount of remaining lanosterol or the formation of the demethylated product.
-
Data Analysis: Calculate the percentage of inhibition for each Luliconazole concentration compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of Luliconazole that causes 50% inhibition of the enzyme activity.
Quantification of Ergosterol in Fungal Cells
This protocol describes the extraction and quantification of total ergosterol from fungal cells treated with Luliconazole.
Materials:
-
Fungal cell culture
-
Luliconazole
-
25% alcoholic potassium hydroxide solution
-
n-Heptane
-
Sterile water
-
HPLC system with a UV detector
Procedure:
-
Cell Treatment: Grow fungal cells in a suitable liquid medium to a specific density. Add varying concentrations of Luliconazole and incubate for a defined period (e.g., 24 hours).
-
Cell Harvest and Saponification: Harvest a fixed amount of cells by centrifugation. Add the alcoholic potassium hydroxide solution to the cell pellet and incubate at 85°C for 1 hour to saponify the cellular lipids.
-
Ergosterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously for 3 minutes to extract the non-saponifiable fraction containing ergosterol into the n-heptane layer.
-
Sample Preparation for HPLC: Carefully transfer the upper n-heptane layer to a clean tube and evaporate to dryness under a stream of nitrogen. Resuspend the dried extract in a known volume of the HPLC mobile phase (e.g., methanol).
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column. Detect ergosterol by its absorbance at 282 nm.
-
Quantification: Calculate the ergosterol content based on a standard curve generated with known concentrations of pure ergosterol. Determine the percentage reduction in ergosterol content in Luliconazole-treated cells compared to untreated controls.
Visualizations: Pathways and Workflows
Ergosterol Biosynthesis Pathway and Luliconazole Inhibition
Caption: Ergosterol biosynthesis pathway highlighting Luliconazole's inhibition of lanosterol 14α-demethylase.
Experimental Workflow: Lanosterol 14α-Demethylase Inhibition Assay
Caption: Workflow for the in vitro lanosterol 14α-demethylase inhibition assay.
Experimental Workflow: Cellular Ergosterol Quantification
Caption: Workflow for quantifying ergosterol content in Luliconazole-treated fungal cells.
Conclusion
This compound, and more specifically its active R-enantiomer, is a highly potent inhibitor of fungal ergosterol biosynthesis. Its targeted action against lanosterol 14α-demethylase leads to a cascade of events, including ergosterol depletion and the accumulation of toxic sterols, which ultimately compromise the fungal cell membrane and inhibit fungal growth. The quantitative data, though limited in terms of direct enzyme inhibition constants, clearly demonstrates its superior potency compared to other azole antifungals. The detailed experimental protocols provided herein offer a robust framework for further investigation into the precise molecular interactions and cellular consequences of Luliconazole treatment. The continued study of its mechanism of action is crucial for optimizing its clinical use and for the development of next-generation antifungal agents to combat the growing challenge of fungal resistance.
References
- 1. Inhibition of sterol 14 alpha-demethylation of Candida albicans with NND-502, a novel optically active imidazole antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of Luliconazole Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, separation, and characterization of luliconazole and its stereoisomers. Luliconazole, a potent antifungal agent, possesses a unique chemical structure with one chiral center and a carbon-carbon double bond, giving rise to four stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The pharmacologically active isomer is the (R,E)-form, making stereoselective synthesis and robust analytical characterization critical in its development and quality control.
Synthesis of Luliconazole Stereoisomers
The synthesis of luliconazole can be approached through various routes, including chemoenzymatic methods and stereoselective chemical syntheses designed to maximize the yield of the desired (R,E)-isomer while minimizing the formation of other stereoisomers.
A common synthetic pathway involves the reaction of (S)-2,2',4'-trichlorobenzene ethyl methanesulfonate with carbon disulfide and imidazolyl acetonitrile.[1] Another approach is a chemoenzymatic synthesis that utilizes lipases for the kinetic resolution of a racemic intermediate to obtain an enantiomerically pure precursor for luliconazole synthesis.[2] This method is highlighted for being more environmentally friendly.[2]
Experimental Protocol: Chemoenzymatic Synthesis of Luliconazole [2]
-
Reduction of α-chloroketone: 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one is reduced using sodium borohydride in methanol to yield racemic 2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
Acetylation: The racemic alcohol is acetylated using acetic anhydride, 4-dimethylaminopyridine (DMAP), and triethylamine to produce racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate.
-
Enzymatic Kinetic Resolution: The racemic acetate undergoes hydrolytic kinetic resolution using a lipase, such as Novozym 435®, in a phosphate buffer (pH 7). This selectively hydrolyzes the (R)-acetate, yielding (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantiomeric excess (>99%).
-
Mesylation: The resulting (S)-β-halohydrin is reacted with methanesulfonyl chloride to form the corresponding mesylate.
-
Final Condensation: The mesylated intermediate is then reacted with 1-cyanomethylimidazole to yield (R,E)-luliconazole.
A process for preparing the E-isomer of Luliconazole substantially free of the Z-isomer involves treatment with hydrobromic acid at an elevated temperature.[3]
Separation and Purification of Stereoisomers
The separation of luliconazole stereoisomers is a critical step in ensuring the purity of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for this purpose.
2.1. High-Performance Liquid Chromatography (HPLC)
Normal phase HPLC is effective for determining the enantiomeric purity of luliconazole.[4] A common method involves the use of a chiral stationary phase to separate the different stereoisomers.
Experimental Protocol: HPLC for Enantiomeric Purity [4]
-
Column: Phenomenex Cellulose 1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane: Ethanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: Room temperature
-
Injection Volume: 10 µL
-
Detection Wavelength: 215 nm
-
Run Time: 60 min
This method can effectively separate the Z-isomer from the active E-isomer, with the purity of luliconazole being reported as high as 99.83%.[4]
2.2. Supercritical Fluid Chromatography (SFC)
SFC is a novel and efficient technique for the separation of all four stereoisomers of luliconazole (RZ, SZ, RE, and SE).[5][6] This method offers advantages in terms of speed and reduced solvent consumption.[7]
Experimental Protocol: SFC for Stereoisomer Separation [5][6]
-
Column: Chiralpak IH (amylose tris[(S)-α-methylbenzyl carbamate]) (250 x 4.6 mm, 5 µm)
-
Mobile Phase: CO₂: Isopropanol (80:20, v/v)
-
Flow Rate: 4.0 mL/min
-
Back Pressure: 100 bar
-
Temperature: 40 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Under these conditions, a consistent elution order of RZ > SZ > RE > SE has been observed, with analytical separation (Rs > 1.5) achieved within 5 minutes.[5][6]
Characterization of Luliconazole Stereoisomers
The structural elucidation and confirmation of luliconazole and its stereoisomers are performed using a combination of spectroscopic and crystallographic techniques.
3.1. Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of luliconazole.[8] The ¹H NMR spectrum of luliconazole hydrochloride shows characteristic peaks corresponding to the protons in the molecule.[9]
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of luliconazole, further confirming its identity.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the luliconazole molecule.[8]
3.2. X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of luliconazole, including its absolute configuration.[10][11][12][13] The crystal structure reveals that the dithiolane ring adopts an envelope conformation.[10][11][13]
Table 1: Summary of Analytical Characterization Data
| Technique | Parameter | Observation | Reference |
| HPLC | Purity | 99.83% | [4] |
| Z-isomer limit | NMT 0.15% | [4] | |
| SFC | Elution Order | RZ > SZ > RE > SE | [5][6] |
| Resolution (Rs) | > 1.5 | [5][6] | |
| ¹H NMR | Luliconazole HCl peaks | 4.12-4.25, 5.87, 7.52-7.78, 7.99, 9.39 ppm | [9] |
| X-ray Crystal | Dithiolane Ring | Envelope conformation | [10][11][13] |
| Structure | Configuration | (R) at the asymmetric center | [10] |
Biological Activity and Mechanism of Action
Luliconazole is a broad-spectrum antifungal agent effective against a variety of fungi, particularly dermatophytes like Trichophyton rubrum and Epidermophyton floccosum.[4][14] Its mechanism of action involves the inhibition of the enzyme lanosterol demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] The R-enantiomer exhibits more potent antifungal activity than the racemic mixture.[14]
Table 2: In Vitro Antifungal Activity of Luliconazole
| Fungal Species | MIC Range (µg/mL) | Reference |
| Trichophyton rubrum | 0.00012 - 0.004 | [15] |
| Trichophyton mentagrophytes | 0.00024 - 0.002 | [15] |
| Candida albicans | 0.031 - 0.25 | [15] |
| Aspergillus spp. | 0.098 (GM MIC) | [16] |
Visualizations
Diagram 1: Chemoenzymatic Synthesis Workflow
Caption: Workflow for the chemoenzymatic synthesis of (R,E)-luliconazole.
Diagram 2: Luliconazole Mechanism of Action
Caption: Inhibition of ergosterol biosynthesis by luliconazole.
References
- 1. CN105566309A - Method for synthesizing Luliconazole - Google Patents [patents.google.com]
- 2. air.unimi.it [air.unimi.it]
- 3. “Process For The Preparation Of Luliconazole” [quickcompany.in]
- 4. ijsdr.org [ijsdr.org]
- 5. Analytical separation of four stereoisomers of luliconazole using supercritical fluid chromatography: Thermodynamic aspects and simulation study with chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. youtube.com [youtube.com]
- 8. doaj.org [doaj.org]
- 9. WO2016092478A1 - Process for preparation of luliconazole - Google Patents [patents.google.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. library.kab.ac.ug [library.kab.ac.ug]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Crystal structure of luliconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antifungal activity of luliconazole against clinical isolates from patients with dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Luliconazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luliconazole, a potent antifungal agent of the imidazole class, is a chiral molecule with a stereocenter and a double bond, giving rise to four distinct stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The pharmacological activity of luliconazole is exclusively attributed to the (R,E)-isomer, which is the active pharmaceutical ingredient (API) in clinical use. The remaining isomers—(S,E), (R,Z), and (S,Z)—are considered impurities and are biologically inactive.[1] A thorough understanding of the distinct chemical and physical properties of each isomer is critical for drug development, formulation, and quality control to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known chemical and physical properties of luliconazole and its isomers, details of experimental protocols for their separation and characterization, and a discussion of their differential biological activities.
Introduction to Luliconazole and its Stereoisomers
Luliconazole's chemical structure, (2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile, features a chiral center at the C4 position of the dithiolane ring and a C=C double bond, resulting in geometric (E/Z) and optical (R/S) isomerism.[1] The four possible stereoisomers are:
-
Luliconazole ((R,E)-isomer): The biologically active enantiomer.
-
(S,E)-isomer: The enantiomer of luliconazole.
-
(R,Z)-isomer: A diastereomer of luliconazole.
-
(S,Z)-isomer: The enantiomer of the (R,Z)-isomer and a diastereomer of luliconazole.
The stereoselective synthesis of luliconazole aims to maximize the yield of the desired (R,E)-isomer while minimizing the formation of the other three.[1]
Chemical and Physical Properties
A comprehensive comparison of the physicochemical properties of all four luliconazole isomers is crucial for developing robust analytical methods for their separation and quantification. While extensive data is available for the active (R,E)-isomer, information on the other isomers is limited as they are primarily considered process-related impurities.
General Properties
| Property | (R,E)-Luliconazole | (S,E)-isomer | (R,Z)-isomer | (S,Z)-isomer |
| Molecular Formula | C₁₄H₉Cl₂N₃S₂ | C₁₄H₉Cl₂N₃S₂ | C₁₄H₉Cl₂N₃S₂ | C₁₄H₉Cl₂N₃S₂ |
| Molecular Weight | 354.28 g/mol | 354.28 g/mol | 354.28 g/mol [2] | 354.28 g/mol |
| Appearance | White to off-white solid | Data not available | White powder[2] | Data not available |
Thermal and Optical Properties
| Property | (R,E)-Luliconazole | (S,E)-isomer | (R,Z)-isomer | (S,Z)-isomer |
| Melting Point | 152-156 °C[3] | Data not available | 111.9-113.8 °C[2] | Data not available |
| Optical Rotation | Dextrorotatory (+)[4] | Levorotatory (-)[4] | Dextrorotatory (+)[4] | Levorotatory (-)[4] |
| Specific Rotation ([α]D) | Data not available | Data not available | Data not available | Data not available |
Solubility and Partition Coefficient
| Solvent | Solubility of (R,E)-Luliconazole |
| Water | Poorly soluble[5] |
| N,N-dimethylformamide | Freely soluble[3] |
| Acetonitrile | Soluble[3] |
| Ethanol | Soluble[3] |
| Methanol | Soluble[6] |
| DMSO | Soluble[6] |
The partition coefficient (Log P) for luliconazole is approximately 3.770, indicating its lipophilic nature.[3]
Acidity Constant (pKa)
An experimental pKa value for luliconazole and its isomers is not widely reported. A predicted pKa for the strongest basic site of luliconazole is 6.34.[7]
Experimental Protocols
Accurate and precise analytical methods are essential for the separation and quantification of luliconazole isomers in bulk drug substances and pharmaceutical formulations.
Supercritical Fluid Chromatography (SFC) for Isomer Separation
SFC is a powerful technique for the separation of chiral compounds and has been successfully applied to resolve all four stereoisomers of luliconazole.[4]
-
Instrumentation: Supercritical Fluid Chromatography system with a photodiode array (PDA) detector.
-
Column: Chiralpak IH (amylose tris[(S)-α-methylbenzyl carbamate]) (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of supercritical CO₂ and an organic modifier (e.g., methanol, ethanol, or isopropanol). An optimal separation was achieved with CO₂:isopropanol (80:20, v/v).[4]
-
Flow Rate: 4.0 mL/min.
-
Column Temperature: 40 °C.
-
Back Pressure: 100 bar.
-
Detection: 225 nm.
-
Elution Order: A consistent elution order of RZ > SZ > RE > SE was observed.[4]
Figure 1: Workflow for the separation of luliconazole isomers by SFC.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Normal-phase HPLC is a common method for determining the enantiomeric purity of luliconazole.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column, such as Phenomenex Cellulose-1 (250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 90:10 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: 215 nm.[4]
Spectroscopic and Other Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural elucidation of luliconazole and its degradation products.[1] Comparative analysis of the NMR spectra of the four isomers can help in their identification and structural confirmation.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to distinguish between enantiomers, as they exhibit mirror-image CD spectra. This technique is valuable for confirming the absolute configuration of the separated isomers.[3]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure and absolute configuration of the crystalline solid. The crystal structure of the active (R,E)-isomer has been reported.
-
Melting Point Determination: The melting point is a key physical property for identification and purity assessment. This is typically determined using a capillary melting point apparatus.[3]
Biological Activity and Signaling Pathway
The antifungal activity of luliconazole is highly stereospecific, with the (R,E)-isomer being the sole active agent. The other isomers, (S,E), (R,Z), and (S,Z), are considered biologically inactive.[1]
Mechanism of Action
Luliconazole, like other imidazole antifungals, targets the fungal cell membrane. Its primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[7] Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its integrity and fluidity.
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This disrupts the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.
Figure 2: Signaling pathway of luliconazole's antifungal activity.
Conclusion
The stereoisomers of luliconazole possess distinct physical and chemical properties. A comprehensive understanding and characterization of each isomer are paramount for the development of safe and effective luliconazole drug products. The (R,E)-isomer is the sole contributor to the antifungal efficacy, while the other isomers are considered impurities that must be controlled within strict limits. The analytical methods outlined in this guide, particularly supercritical fluid chromatography, provide robust means for the separation and quantification of all four stereoisomers. Further research to fully characterize the physical properties of the (S,E), (R,Z), and (S,Z) isomers would be beneficial for the development of comprehensive impurity reference standards.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Luliconazole-Z-Isomer - Analytica Chemie [analyticachemie.in]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. impactfactor.org [impactfactor.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. WO2021019310A1 - Process for the preparation of luliconazole - Google Patents [patents.google.com]
(Rac)-Luliconazole: A Comprehensive Technical Guide to Structural Elucidation and Confirmation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation and confirmation of (Rac)-Luliconazole, a broad-spectrum imidazole antifungal agent. The document details the key analytical techniques employed, presents quantitative data in a structured format, and outlines detailed experimental protocols. Visualizations of the experimental workflow and the compound's mechanism of action are also provided to facilitate a deeper understanding.
Spectroscopic and Crystallographic Data
The structural confirmation of this compound relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique insights into the molecular architecture of the compound.
Table 1: Quantitative Spectroscopic and Crystallographic Data for Luliconazole
| Technique | Parameter | Value |
| ¹H NMR | Chemical Shift (δ) | Data not available in the searched sources |
| Multiplicity | Data not available in the searched sources | |
| Coupling Constant (J) | Data not available in the searched sources | |
| ¹³C NMR | Chemical Shift (δ) | Data not available in the searched sources |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | 355.1 [M+H]⁺[1] |
| Infrared (IR) Spectroscopy | C-H Aromatic stretch | 3039.52 cm⁻¹[2] |
| C≡N stretching | 2201.52 cm⁻¹[2] | |
| C=C stretching | 1586.54 cm⁻¹[2] | |
| N-H Bend (Secondary amine) | 1556.43 & 1511.48 cm⁻¹[2] | |
| C-N stretch (aromatic amine) | 1370.26 cm⁻¹[2] | |
| C-N stretch (aliphatic amine) | 1059.67 cm⁻¹[2] | |
| C-Cl Stretching | 790.96 cm⁻¹[2] | |
| X-ray Crystallography | Melting Point | 149-151 °C[2][3] |
Note: The provided spectroscopic data is for Luliconazole. While the prompt specifies this compound, the available literature primarily focuses on the active (R)-enantiomer. Specific data for the racemic mixture was not found in the searched sources.
Experimental Protocols
Detailed methodologies are crucial for the reproducible structural analysis of this compound. The following sections outline the standard experimental protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-250 ppm.
-
Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, often coupled with a liquid chromatograph (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
If using LC-MS, ensure the sample is filtered through a 0.22 µm syringe filter.
LC-MS Analysis:
-
Chromatographic Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is typically used for azole antifungals.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Mass Range: Scan from m/z 50 to 500.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of different parts of the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
-
Compare the obtained spectrum with reference spectra if available.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
Crystal Growth:
-
Dissolve this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone).
-
Slowly evaporate the solvent at room temperature or use other crystallization techniques like vapor diffusion or cooling crystallization to obtain single crystals of suitable quality.
Data Collection:
-
Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam.
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using least-squares methods against the experimental diffraction data.
Visualizations
The following diagrams illustrate the experimental workflow for the structural elucidation of this compound and its mechanism of action.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Mechanism of action of Luliconazole targeting fungal ergosterol biosynthesis.
References
In-vitro Antifungal Spectrum of (Rac)-Luliconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luliconazole, a novel imidazole antifungal agent, has demonstrated potent and broad-spectrum in-vitro activity against a wide range of pathogenic fungi. It is the R-enantiomer of lanoconazole, a racemic mixture, and exhibits greater antifungal potency.[1][2][3] The S-enantiomer of luliconazole is reported to be inactive.[2] This technical guide provides a comprehensive overview of the in-vitro antifungal spectrum of luliconazole, detailing its minimum inhibitory concentrations (MICs) against various fungal species, the experimental protocols for susceptibility testing, and its mechanism of action. While the topic specifies "(Rac)-Luliconazole," the vast majority of published research and clinical use focuses on the active R-enantiomer, Luliconazole. Therefore, the data presented herein pertains to Luliconazole.
Quantitative In-vitro Susceptibility Data
The in-vitro efficacy of luliconazole has been extensively evaluated against a diverse array of fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a comparative look at its activity.
Table 1: In-vitro Activity of Luliconazole against Dermatophytes
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |
| Trichophyton rubrum | 320 | 0.00012–0.0025 | 0.00025 | 0.0005 | 0.00022 | [4] |
| 59 | 0.00012–0.004 | - | 0.001 | - | [1] | |
| 10 | ≤0.00012–0.0005 | - | - | - | [5] | |
| Trichophyton mentagrophytes | 320 | 0.00012–0.0025 | 0.00025 | 0.0005 | 0.000265 | [4] |
| 26 | 0.00024–0.002 | - | 0.001 | - | [1] | |
| 10 | 0.00025–0.001 | - | - | - | [5] | |
| Trichophyton tonsurans | 1 | 0.000125 | - | - | - | [4] |
| 10 | 0.0005–0.002 | - | - | - | [5] | |
| Epidermophyton floccosum | 1 | 0.000125 | - | - | - | [4] |
| 1 | 0.001 | - | - | - | [1] |
Table 2: In-vitro Activity of Luliconazole against Candida Species
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |
| Candida albicans | 10 | 0.031–0.13 | - | - | - | [5] |
| 5 | 0.031–0.25 | - | - | - | [1] | |
| 26 | 0.007–2 | - | - | - | ||
| Candida glabrata | 5 | 0.007–2 | - | - | 0.85 | [6] |
| Candida kefyr | 3 | 0.007–2 | - | - | 1.14 | [6] |
| Pichia kudriavzevii (C. krusei) | 1 | 0.007–2 | - | - | - | [6] |
| Candida stellatoidea | 1 | 0.007–2 | - | - | - | [6] |
| All Candida isolates | 17 | - | - | - | 0.133 |
Table 3: In-vitro Activity of Luliconazole against Aspergillus Species
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |
| Aspergillus fumigatus | 101 | ≤0.0004–0.125 | 0.002 | 0.015 | - | [7][8] |
| Aspergillus niger complex (clinical) | 37 | 0.00024–0.125 | 0.00195 | 0.125 | 0.00295 | [9] |
| All Aspergillus isolates | - | - | - | - | 0.098 | [3] |
Experimental Protocols
The in-vitro antifungal susceptibility testing of luliconazole is predominantly conducted following standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M38-A2 for Filamentous Fungi and M27-A3/M60 for Yeasts)
This is the most frequently cited method for determining the MIC of luliconazole.[1][3][6]
-
Preparation of Luliconazole Stock Solution: Luliconazole is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Two-fold serial dilutions of the luliconazole stock solution are prepared in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS buffer to a pH of 7.0).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar, such as Sabouraud dextrose agar. For filamentous fungi, conidial suspensions are prepared and adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL). For yeasts, cell suspensions are adjusted to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation of Microdilution Plates: 96-well microdilution plates are filled with the diluted luliconazole solutions, and then the fungal inoculum is added to each well.
-
Incubation: The plates are incubated at a controlled temperature, typically 35°C. The incubation period varies depending on the fungus: 24-48 hours for Candida species and 48-96 hours or longer for dermatophytes and Aspergillus species.[2][3]
-
MIC Determination: The MIC is the lowest concentration of luliconazole that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth in the drug-free control well. The endpoint can be determined visually or spectrophotometrically.[10]
Agar Dilution Method (for Malassezia species)
Due to the specific growth requirements of Malassezia species, an agar dilution method is often employed.
-
Medium Preparation: A suitable medium, such as Dixon's or Leeming-Notman agar, is prepared.
-
Incorporation of Luliconazole: Luliconazole is incorporated into the molten agar at various concentrations.
-
Inoculation: The fungal suspension is spotted onto the surface of the agar plates.
-
Incubation: Plates are incubated at 30-32°C for a sufficient duration to allow for growth on the control plate.
-
MIC Determination: The MIC is the lowest concentration of luliconazole that prevents visible growth of the fungus.
Visualizations
Mechanism of Action of Luliconazole
Luliconazole, like other imidazole antifungals, targets the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component for maintaining cell integrity and function.[8][11][12][13] The primary target is the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.
Caption: Luliconazole inhibits ergosterol biosynthesis.
Experimental Workflow for In-vitro Antifungal Susceptibility Testing
The following diagram outlines the typical workflow for determining the MIC of luliconazole using the broth microdilution method.
References
- 1. Luliconazole for the treatment of fungal infections: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Luliconazole demonstrates potent in vitro activity against dermatophytes recovered from patients with onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. In Vitro and In Vivo Activity of Luliconazole (NND-502) against Planktonic Cells and Biofilms of Azole Resistant Aspergillus fumigatus [mdpi.com]
- 9. brieflands.com [brieflands.com]
- 10. In vitro antifungal activity of luliconazole (NND-502), a novel imidazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. go.drugbank.com [go.drugbank.com]
The Stereochemical Landscape of Luliconazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luliconazole is a potent, broad-spectrum imidazole antifungal agent renowned for its efficacy in treating superficial mycoses. Its therapeutic success is intrinsically linked to its specific stereochemical configuration. As with many chiral drugs, the spatial arrangement of atoms in luliconazole dictates its pharmacological activity, with one stereoisomer being responsible for the desired therapeutic effect while others may be inactive or contribute to off-target effects. This technical guide provides a comprehensive exploration of the stereochemistry of luliconazole, detailing its isomers, the stereoselective mechanism of action, and the analytical and synthetic methodologies crucial for its development and quality control.
The Stereoisomers of Luliconazole
Luliconazole possesses a chiral center at the C4 position of the dithiolane ring and a carbon-carbon double bond, giving rise to four possible stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The pharmacologically active isomer is the (R,E)-enantiomer, which is specifically referred to as luliconazole[1]. The other three stereoisomers—(S,E), (R,Z), and (S,Z)—are considered impurities and are reported to be biologically inactive[1].
Physicochemical and Stereochemical Properties
A summary of the key physicochemical and stereochemical properties of the luliconazole stereoisomers is presented in Table 1. The separation of these isomers is critical for ensuring the purity and efficacy of the final drug product. Supercritical fluid chromatography (SFC) has proven to be a highly effective technique for this purpose[2].
Table 1: Physicochemical and Stereochemical Properties of Luliconazole Isomers
| Property | (R,E)-Luliconazole | (S,E)-Luliconazole | (R,Z)-Luliconazole | (S,Z)-Luliconazole |
| Chemical Name | (-)-(2E)---INVALID-LINK--acetonitrile | (+)-(2E)---INVALID-LINK--acetonitrile | (+)-(2Z)---INVALID-LINK--acetonitrile | (-)-(2Z)---INVALID-LINK--acetonitrile |
| Molecular Formula | C₁₄H₉Cl₂N₃S₂ | C₁₄H₉Cl₂N₃S₂ | C₁₄H₉Cl₂N₃S₂ | C₁₄H₉Cl₂N₃S₂ |
| Molecular Weight | 354.28 g/mol | 354.28 g/mol | 354.28 g/mol | 354.28 g/mol |
| Optical Rotation | (-) | (+) | (+) | (-) |
| Biological Activity | Active | Inactive | Inactive | Inactive |
Note: Specific optical rotation values are not consistently reported in the literature.
Stereoselective Antifungal Activity
The profound difference in antifungal activity among the stereoisomers of luliconazole underscores the importance of stereochemistry in its mechanism of action. The (R,E)-isomer is a potent inhibitor of the fungal enzyme lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway[3][4]. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Comparative Antifungal Potency
The superior activity of the (R,E)-enantiomer is evident when compared to its racemic precursor, lanoconazole, and other antifungal agents. Minimum Inhibitory Concentration (MIC) values are a standard measure of antifungal potency, with lower values indicating greater efficacy.
Table 2: Comparative In Vitro Antifungal Activity (MIC) of Luliconazole and Related Compounds
| Antifungal Agent | Isomeric Composition | Trichophyton rubrum (MIC Range, µg/mL) | Trichophyton mentagrophytes (MIC Range, µg/mL) | Candida albicans (MIC Range, µg/mL) |
| Luliconazole | (R,E)-enantiomer | 0.00012 - 0.004[5] | 0.00024 - 0.002[5] | 0.031 - 0.25[5] |
| Lanoconazole | Racemic mixture | Not specified | Not specified | 0.063 - 0.25[5] |
| Other Isomers | (S,E), (R,Z), (S,Z) | Biologically inactive[1] | Biologically inactive[1] | Biologically inactive[1] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Luliconazole exerts its antifungal effect by targeting and inhibiting lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol in fungi[3][4]. This inhibition is stereoselective, with the (R,E)-isomer exhibiting a high affinity for the enzyme's active site. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and a compromised cell membrane, ultimately resulting in fungal cell death.
Caption: Inhibition of lanosterol 14α-demethylase by luliconazole.
Experimental Protocols
The successful development and commercialization of luliconazole rely on robust analytical and synthetic methodologies that can effectively separate and produce the desired (R,E)-stereoisomer with high purity.
Analytical Separation of Stereoisomers by Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the chiral separation of luliconazole stereoisomers. The following protocol is adapted from a validated method.
Table 3: SFC Method for Luliconazole Stereoisomer Separation
| Parameter | Value |
| Chromatographic System | Supercritical Fluid Chromatograph |
| Column | Chiralpak IH (250 x 4.6 mm, 5 µm) |
| Mobile Phase | CO₂: Isopropanol (80:20, v/v) |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 40 °C |
| Back Pressure | 100 bar |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Elution Order | RZ(+) > SZ(-) > RE(+) > SE(-) |
This method provides a resolution (Rs) > 1.5 for all stereoisomer pairs within a 5-minute run time.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Analytical separation of four stereoisomers of luliconazole using supercritical fluid chromatography: Thermodynamic aspects and simulation study with chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Luliconazole | C14H9Cl2N3S2 | CID 3003141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro antifungal activity of luliconazole against clinical isolates from patients with dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of a Potent Antifungal: A Technical Guide to the Discovery and Development of Luliconazole
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antifungal therapeutics has been significantly shaped by the development of azole antifungals, a class of drugs that target the fungal cell membrane's integrity. Luliconazole, a topical imidazole antifungal agent, stands out for its potent and broad-spectrum activity, particularly against dermatophytes. This technical guide delves into the discovery and development of luliconazole, with a specific focus on the scientific journey from the racemic compound, lanoconazole, to the single, more active R-enantiomer that is now known as luliconazole. This distinction is critical, as the term "racemic luliconazole" is a misnomer; the therapeutic agent is the enantiomerically pure R-form.[1][2][3] This guide will provide a comprehensive overview of its synthesis, mechanism of action, in vitro and in vivo efficacy, and clinical development, presenting key data in a structured format for scientific professionals.
From Racemate to Enantiopure: The Discovery of Luliconazole
The development of luliconazole is a compelling case study in stereoselective drug design. The journey began with lanoconazole, a racemic mixture of R- and S-enantiomers.[1][2] Preclinical studies revealed that the antifungal activity of lanoconazole resided primarily in the R-enantiomer.[1] The S-enantiomer was found to be inactive.[1] This discovery prompted the focused development of the isolated R-enantiomer, which was named luliconazole.
Comparative Antifungal Activity
In vitro studies consistently demonstrated the superior antifungal potency of luliconazole over its racemic parent, lanoconazole, and other topical antifungal agents.[4] This enhanced activity is a direct result of the stereospecific interaction of the R-enantiomer with its target enzyme.
Table 1: Comparative In Vitro Antifungal Activity (MIC90) of Luliconazole and Lanoconazole against Dermatophytes [4]
| Fungal Species | Luliconazole MIC90 (µg/mL) | Lanoconazole MIC90 (µg/mL) |
| Trichophyton rubrum | 0.001 | 0.004 |
| Trichophyton mentagrophytes | 0.001 | 0.004 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Synthesis and Stereoselective Preparation
The synthesis of luliconazole involves a stereoselective process to isolate the desired R-enantiomer. A common approach is the chemoenzymatic synthesis, which utilizes enzymes for key stereoselective steps.
Chemoenzymatic Synthesis of Luliconazole
A key step in the synthesis is the kinetic resolution of a racemic intermediate, such as 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate, using a lipase enzyme.[5] This enzymatic hydrolysis selectively produces the (S)-β-halohydrin, leaving the desired (R)-acetate. The enantiomerically pure (S)-β-halohydrin is then converted to luliconazole through a series of chemical reactions.[5]
Experimental Protocol: Chemoenzymatic Synthesis of Luliconazole [5]
-
Kinetic Resolution: The racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate is subjected to hydrolysis using a lipase (e.g., Novozym 435®) in a phosphate buffer (pH 7) at 45°C. The reaction is monitored until approximately 50% conversion is achieved, yielding the (S)-β-halohydrin and unreacted (R)-acetate with high enantiomeric excess (>99%).
-
Mesylation: The resulting (S)-β-halohydrin is then subjected to a mesylation reaction.
-
Final Synthesis: The mesylated derivative is reacted with 1-cyanomethylimidazole to yield luliconazole.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high chemical and chiral purity.[6][7]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
Luliconazole, like other azole antifungals, exerts its effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. The specific target is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[8][9]
Signaling Pathway
By inhibiting lanosterol 14α-demethylase, luliconazole blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition increases its permeability and disrupts the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.
Experimental Protocol: Lanosterol 14α-Demethylase Inhibition Assay
The inhibitory activity of luliconazole on lanosterol 14α-demethylase can be assessed using a reconstituted in vitro enzyme assay.[1]
-
Enzyme Preparation: Recombinant human or fungal lanosterol 14α-demethylase (CYP51) and its redox partner, NADPH-cytochrome P450 reductase, are expressed and purified.
-
Reaction Mixture: The reaction is typically carried out in a potassium phosphate buffer containing the enzymes, lipids (to mimic the membrane environment), and the substrate, lanosterol.
-
Inhibition Assay: Luliconazole, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. The reaction is initiated by the addition of NADPH.
-
Product Analysis: The formation of the demethylated product is monitored over time using methods such as HPLC or LC-MS/MS.
-
IC50 Determination: The concentration of luliconazole that inhibits 50% of the enzyme activity (IC50) is calculated.
In Vitro and In Vivo Efficacy
Extensive preclinical studies have been conducted to evaluate the antifungal spectrum and potency of luliconazole.
In Vitro Susceptibility Testing
The minimum inhibitory concentrations (MICs) of luliconazole against a wide range of fungal pathogens have been determined using standardized methods, such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method for filamentous fungi.[10][11]
Experimental Protocol: Broth Microdilution MIC Assay (CLSI M38-A2) [10][11]
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar plates to induce sporulation. A standardized inoculum suspension is prepared and its concentration is adjusted spectrophotometrically.
-
Antifungal Agent Preparation: Luliconazole is dissolved in DMSO to create a stock solution, which is then serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 96 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the drug-free control.
Table 2: In Vitro Activity of Luliconazole Against Various Fungal Pathogens [10][12]
| Fungal Species | Luliconazole Geometric Mean MIC (µg/mL) |
| Trichophyton rubrum | 0.001 |
| Trichophyton mentagrophytes | 0.002 |
| Epidermophyton floccosum | 0.001 |
| Candida albicans | 0.125 |
| Aspergillus fumigatus | 0.03 |
| Fusarium species | 0.005 |
In Vivo Animal Models
The efficacy of topical luliconazole has been evaluated in animal models of dermatophytosis, most commonly the guinea pig model.[12][13][14]
Experimental Protocol: Guinea Pig Model of Tinea Corporis [12]
-
Infection: A defined area on the back of guinea pigs is shaved and abraded, followed by the inoculation of a suspension of Trichophyton mentagrophytes.
-
Treatment: After the establishment of infection (typically 5 days post-inoculation), the animals are treated topically with luliconazole cream (e.g., 1%) once daily for a specified duration (e.g., 4 or 8 days).
-
Efficacy Assessment: The therapeutic efficacy is evaluated based on macroscopic scoring of skin lesions (erythema, scaling) and mycological examination (culture of skin samples) at various time points post-treatment.
Clinical Development and Efficacy
Luliconazole has undergone rigorous clinical evaluation for the treatment of superficial fungal infections.
Clinical Trials for Tinea Pedis
Multiple randomized, double-blind, vehicle-controlled clinical trials have demonstrated the efficacy and safety of luliconazole 1% cream for the treatment of interdigital tinea pedis.[5]
Table 3: Key Efficacy Endpoints from a Phase 3 Clinical Trial of Luliconazole 1% Cream for Tinea Pedis (Day 42) [5]
| Efficacy Endpoint | Luliconazole 1% Cream (n=107) | Vehicle (n=107) | p-value |
| Complete Clearance | 14.0% | 2.8% | <0.001 |
| Effective Treatment | 32.7% | 15.0% | - |
| Mycological Cure | 56.1% | 27.1% | - |
Complete Clearance: Clinical cure (absence of signs and symptoms) and mycological cure (negative KOH and culture). Effective Treatment: Mycological cure with minimal signs and symptoms. Mycological Cure: Negative KOH and culture.
Pharmacokinetics
Pharmacokinetic studies have shown that systemic absorption of luliconazole after topical application is low.[15]
Table 4: Pharmacokinetic Parameters of Luliconazole 1% Cream after 15 Days of Once-Daily Application [15]
| Indication | Mean Cmax (ng/mL) |
| Tinea Pedis | 0.93 ± 1.23 |
| Tinea Cruris | 7.36 ± 2.66 |
Cmax: Maximum plasma concentration.
Conclusion
The development of luliconazole exemplifies a successful transition from a racemic mixture to a highly potent, single-enantiomer antifungal agent. Its discovery was driven by a clear understanding of stereochemistry and its impact on pharmacological activity. Through a combination of efficient chemoenzymatic synthesis, a well-defined mechanism of action, and robust preclinical and clinical evaluation, luliconazole has emerged as a valuable therapeutic option for the topical treatment of superficial fungal infections. This technical guide provides a comprehensive overview of the key scientific principles and experimental methodologies that underpinned the successful development of this important antifungal drug.
References
- 1. mdpi.com [mdpi.com]
- 2. njccwei.com [njccwei.com]
- 3. researchgate.net [researchgate.net]
- 4. Luliconazole Retention in Stratum Corneum and Prevention of Fungal Infection in a Guinea Pig Tinea Pedis Model - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. air.unimi.it [air.unimi.it]
- 6. Chiral Nano-Liquid Chromatography and Dispersive Liquid-Liquid Microextraction Applied to the Analysis of Antifungal Drugs in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Formulation and Development of a Water-in-Oil Emulsion-Based Luliconazole Cream: In Vitro Characterization and Analytical Method Validation by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Short-Term Therapy with Luliconazole, a Novel Topical Antifungal Imidazole, in Guinea Pig Models of Tinea Corporis and Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short-term therapy with luliconazole, a novel topical antifungal imidazole, in guinea pig models of tinea corporis and tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Luliconazole ethosomes on tinea corporis model of guinea pig [xuebao.301hospital.com.cn]
- 15. researchgate.net [researchgate.net]
Luliconazole's Inhibition of Fungal Lanosterol Demethylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luliconazole is a novel imidazole antifungal agent that exhibits potent activity against a broad spectrum of pathogenic fungi, particularly dermatophytes. Its mechanism of action involves the specific inhibition of lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. This technical guide provides an in-depth analysis of luliconazole's interaction with fungal lanosterol demethylase, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its mechanism and relevant experimental workflows.
Introduction
Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex multi-step process, and the enzymes involved in this pathway are prime targets for antifungal drug development.[1]
Luliconazole, a synthetic imidazole derivative, has demonstrated superior in vitro and in vivo efficacy against various fungal pathogens.[2] Its primary mode of action is the non-competitive inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[3][4] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[5][6] By blocking this step, luliconazole leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, ultimately compromising the fungal cell membrane's structure and function, resulting in fungicidal activity against dermatophytes.[2][3]
This guide serves as a comprehensive resource for understanding the molecular interactions, quantitative efficacy, and experimental evaluation of luliconazole as a fungal lanosterol demethylase inhibitor.
Quantitative Data on Antifungal Activity
The in vitro potency of luliconazole has been extensively evaluated against a wide range of fungal isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for luliconazole and comparator antifungal agents. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Activity of Luliconazole and Comparator Antifungals against Dermatophyte Isolates
| Fungal Species | No. of Isolates | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |
| Trichophyton rubrum | 308 | Luliconazole | 0.00012 - 0.0025 | 0.00025 | 0.0005 | 0.00022 | [7] |
| Amorolfine | 0.008 - 0.5 | 0.12 | 0.25 | 0.0883 | [7] | ||
| Ciclopirox | 0.03 - 1 | 0.25 | 0.5 | 0.3156 | [7] | ||
| Terbinafine | 0.004 - 0.25 | 0.015 | 0.03 | 0.0195 | [7] | ||
| Trichophyton mentagrophytes | 12 | Luliconazole | 0.00012 - 0.001 | 0.00025 | 0.0005 | 0.00023 | [7] |
| Amorolfine | 0.015 - 0.12 | 0.03 | 0.06 | 0.0389 | [7] | ||
| Ciclopirox | 0.12 - 0.5 | 0.25 | 0.25 | 0.2229 | [7] | ||
| Terbinafine | 0.008 - 0.03 | 0.015 | 0.015 | 0.0138 | [7] | ||
| Trichophyton spp. | 30 | Luliconazole | ≤0.00012 - 0.002 | - | - | 0.00044 | [8][9] |
| Terbinafine | 0.00098 - 0.016 | - | - | 0.0024 | [8][9] | ||
| Trichophyton rubrum | 59 | Luliconazole | 0.00012 - 0.004 | - | 0.001 | - | [10][11] |
| Lanoconazole | - | - | 0.004 | - | [10][11] | ||
| Terbinafine | - | - | 0.03 | - | [10][11] | ||
| Bifonazole | - | - | >1 | - | [10][11] | ||
| Trichophyton mentagrophytes | 26 | Luliconazole | 0.00024 - 0.002 | - | 0.001 | - | [10][11] |
| Lanoconazole | - | - | 0.004 | - | [10][11] | ||
| Terbinafine | - | - | 0.03 | - | [10][11] | ||
| Bifonazole | - | - | >1 | - | [10][11] | ||
| Epidermophyton floccosum | 1 | Luliconazole | 0.001 | - | - | - | [10][11] |
Table 2: In Vitro Activity of Luliconazole and Comparator Antifungals against Candida albicans
| No. of Isolates | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |
| 5 | Luliconazole | 0.031 - 0.25 | - | - | - | [10][11] |
| Lanoconazole | 0.063 - 0.25 | - | - | - | [10][11] | |
| Terbinafine | 2 - >64 | - | - | - | [10][11] | |
| Bifonazole | 0.5 - 4 | - | - | - | [10][11] | |
| 10 | Luliconazole | 0.031 - 0.13 | - | - | 0.055 | [8][9] |
| Ketoconazole | 0.0078 - 0.031 | - | - | 0.013 | [8][9] | |
| Terbinafine | 4 - >64 | - | - | 21.1 | [8][9] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)
This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi, as established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.
3.1.1. Materials
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agent stock solution (e.g., luliconazole in DMSO)
-
Fungal isolate cultured on appropriate agar (e.g., potato dextrose agar)
-
Sterile saline or sterile water with 0.05% Tween 80
-
Spectrophotometer
-
Incubator (35°C)
3.1.2. Procedure
-
Preparation of Antifungal Dilutions:
-
Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the 96-well plates. The final concentrations should bracket the expected MIC of the drug.
-
Each well should contain 100 µL of the diluted antifungal solution.
-
Include a drug-free growth control well (100 µL of RPMI 1640 only) and a sterility control well (200 µL of RPMI 1640).
-
-
Inoculum Preparation:
-
Harvest fungal conidia from a 7- to 14-day-old culture by flooding the agar surface with sterile saline/Tween 80 and gently scraping with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to a 0.4-0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted conidial suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum suspension to each well of the microtiter plate (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C for 48-96 hours, depending on the growth rate of the fungus.
-
-
Reading and Interpretation of Results:
-
Visually read the MIC as the lowest concentration of the antifungal agent that causes a complete inhibition of growth (for fungicidal drugs) or a significant (≥80%) reduction in growth compared to the drug-free control.
-
Ergosterol Quantification: Spectrophotometric Method
This protocol describes a method for the extraction and quantification of ergosterol from fungal cells to assess the impact of antifungal agents on its synthesis.
3.2.1. Materials
-
Fungal culture grown with and without the antifungal agent
-
25% Alcoholic potassium hydroxide (KOH) solution
-
n-Heptane
-
Sterile distilled water
-
Vortex mixer
-
Water bath (85°C)
-
Spectrophotometer capable of scanning UV wavelengths (230-300 nm)
-
Quartz cuvettes
3.2.2. Procedure
-
Cell Harvesting and Saponification:
-
Harvest fungal cells from liquid culture by centrifugation.
-
Wash the cell pellet with sterile distilled water and determine the wet weight.
-
Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex for 1 minute.
-
Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
-
Ergosterol Extraction:
-
After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the tube.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.
-
Allow the layers to separate.
-
-
Spectrophotometric Analysis:
-
Carefully transfer the upper n-heptane layer to a quartz cuvette.
-
Scan the absorbance of the heptane extract from 230 to 300 nm.
-
Ergosterol has a characteristic absorption spectrum with peaks at approximately 271, 282, and 293 nm, and a shoulder at 262 nm.
-
The absence of these peaks in treated samples indicates inhibition of ergosterol synthesis.
-
-
Quantification:
-
The ergosterol content can be calculated based on the absorbance at 281.5 nm and 230 nm, which allows for the differentiation of ergosterol from its immediate precursor, 24(28)-dehydroergosterol.[12][13]
-
The percentage of ergosterol inhibition in treated samples is calculated relative to the untreated control.
-
Visualizations
Fungal Ergosterol Biosynthesis Pathway and Luliconazole's Site of Action
Caption: Fungal ergosterol biosynthesis pathway highlighting luliconazole's inhibition of lanosterol 14α-demethylase.
Experimental Workflow for Broth Microdilution Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Logical Diagram of Luliconazole's Mechanism of Action
Caption: Logical flow of luliconazole's mechanism of action, from enzyme inhibition to fungal cell death.
Conclusion
Luliconazole's potent antifungal activity is unequivocally linked to its targeted inhibition of lanosterol 14α-demethylase, a cornerstone of the fungal ergosterol biosynthesis pathway. The extensive quantitative data underscores its superior efficacy, particularly against dermatophytes, when compared to other topical antifungal agents. The detailed experimental protocols provided in this guide offer a standardized framework for the in vitro evaluation of luliconazole and other potential lanosterol demethylase inhibitors. The visual diagrams serve to elucidate the complex biochemical pathway, the systematic experimental workflow, and the logical cascade of events that define luliconazole's mechanism of action. This comprehensive technical guide provides valuable insights for researchers, scientists, and drug development professionals engaged in the study of antifungal agents and the pursuit of novel therapeutic strategies against fungal infections.
References
- 1. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. Ergosterol - Wikipedia [en.wikipedia.org]
- 4. Characterization of the Ergosterol Biosynthesis Pathway in Ceratocystidaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. CLSI M38-A2 broth microdilution. [bio-protocol.org]
- 12. njccwei.com [njccwei.com]
- 13. Can We Improve Antifungal Susceptibility Testing? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral Separation of (Rac)-Luliconazole Using High-Performance Liquid Chromatography
Introduction
Luliconazole is a topical azole antifungal agent used for the treatment of various skin infections. It possesses a chiral center and a double bond, giving rise to four possible stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The pharmacologically active enantiomer is the (R,E)-isomer. Consequently, the enantiomeric purity of Luliconazole is a critical quality attribute in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely used technique for the separation and quantification of enantiomers. This application note details a normal phase HPLC method for the chiral separation of (Rac)-Luliconazole.
Key Application Highlights
-
Compound: this compound
-
Method: Normal Phase High-Performance Liquid Chromatography (NP-HPLC)
-
Stationary Phase: Polysaccharide-based Chiral Stationary Phase
-
Key Benefit: Effective separation of Luliconazole enantiomers and related isomers.
Quantitative Data Summary
The following table summarizes the chromatographic conditions for the chiral separation of this compound. Please note that specific retention times and resolution factors are dependent on the specific instrumentation and experimental setup and should be determined empirically.
| Parameter | Value |
| Chromatograph | HPLC System with UV Detector |
| Column | Phenomenex Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane : Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Diluent | n-Hexane : Ethanol (90:10, v/v) |
| Run Time | 60 minutes |
Experimental Protocols
1. Preparation of Mobile Phase
-
Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Ethanol.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
2. Preparation of Standard Solution
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in the diluent (n-Hexane:Ethanol, 90:10) to obtain a known concentration.
-
Vortex or sonicate the solution to ensure complete dissolution.
3. Preparation of Sample Solution
-
Accurately weigh a sample containing this compound.
-
Dissolve and dilute the sample with the diluent to achieve a final concentration similar to the standard solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Chromatographic Analysis
-
Equilibrate the HPLC system and the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram at 215 nm for a run time of 60 minutes.
-
Identify the peaks corresponding to the Luliconazole enantiomers based on their retention times.
-
Calculate the enantiomeric purity and other relevant parameters from the peak areas in the chromatogram.
Visualizations
Experimental Workflow for Chiral HPLC Separation of this compound
Application Note: A Validated RP-HPLC Method for the Assay of Luliconazole in Topical Formulations
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a simple, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of luliconazole in topical cream formulations.[1][2] Luliconazole is an imidazole antifungal agent used for the topical treatment of various skin infections.[3] The method is validated in accordance with the International Conference on Harmonization (ICH) guidelines to ensure its suitability for routine quality control analysis.[4][5] The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer.[6][7] Detection is carried out using a UV detector.[8] The validation parameters, including linearity, accuracy, precision, robustness, Limit of Detection (LOD), and Limit of Quantitation (LOQ), demonstrate that the method is reliable and fit for its intended purpose.[9]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, auto-sampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector (e.g., Shimadzu Prominence-i LC2030, Waters 2695 Alliance).[4][10]
-
Column: A C18 reverse-phase column (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm or 250 x 4.6 mm, 5 µm).[1][4][6]
-
Analytical Balance: Capable of weighing to 0.1 mg or better.
-
Ultrasonic Bath: For degassing the mobile phase and aiding sample dissolution.[7]
-
Filtration Assembly: 0.45 µm membrane filters for mobile phase and sample filtration.[10]
-
Chemicals: Luliconazole reference standard, HPLC-grade methanol, HPLC-grade acetonitrile, and analytical grade reagents for buffer preparation (e.g., ammonium acetate, orthophosphoric acid).[1][7]
-
Formulation: Commercially available luliconazole 1% cream.[11]
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm)[6][7] |
| Mobile Phase | Methanol: Water (85:15 v/v)[6] |
| Flow Rate | 1.0 mL/min[1][6] |
| Detection Wavelength | 296 nm[6][9] |
| Injection Volume | 20 µL[10][12] |
| Column Temperature | 30°C[1] |
| Run Time | 10 minutes[6] |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of the luliconazole reference standard into a 100 mL volumetric flask.[6][10]
-
Add approximately 85 mL of methanol and sonicate for 10-15 minutes to dissolve the standard completely.[6]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with water and mix well.[6]
-
-
Sample Solution Preparation (from 1% Cream):
-
Accurately weigh a quantity of cream equivalent to 10 mg of luliconazole (approximately 1.0 g) into a 100 mL volumetric flask.[10]
-
Add about 60 mL of methanol.[10]
-
Sonicate the flask in a water bath at 55-60°C until the cream is completely dispersed.[10]
-
Cool the solution to room temperature, make up the volume to 100 mL with methanol, and mix thoroughly.[10]
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[10]
-
Pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to achieve a final theoretical concentration of 10 µg/mL.
-
Method Validation
The developed analytical method was validated as per ICH Q2(R1) guidelines.[4]
System Suitability
Before analysis, the chromatographic system's suitability was confirmed by injecting the standard solution five times. The acceptance criteria for system suitability parameters like theoretical plates, tailing factor, and %RSD of peak areas were evaluated.[1]
Specificity
Specificity was determined by injecting the mobile phase (as a blank) and a solution containing the formulation's excipients to ensure no interference with the luliconazole peak.[12]
Linearity
Linearity was established by preparing and analyzing a series of luliconazole solutions over a concentration range of 2-20 µg/mL.[6] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.[9]
Accuracy (% Recovery)
The accuracy of the method was assessed by the recovery method at three different concentration levels (e.g., 50%, 100%, and 150%).[1] Known amounts of luliconazole standard were added to a placebo preparation, and the samples were analyzed. The percentage recovery was then calculated.
Precision
-
Method Precision (Repeatability): Assessed by analyzing six separate sample preparations from the same batch of cream. The %RSD of the assay results was calculated.
-
Intermediate Precision (Ruggedness): The study was repeated on a different day by a different analyst to determine the effect of random events on the precision of the analytical procedure.[9]
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm).[6] The effect on the results was monitored.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.[9][13]
Data Presentation
The quantitative data from the method validation experiments are summarized in the following tables.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | NMT 2.0 | < 1.5 |
| Theoretical Plates | NLT 2000 | > 3000 |
| % RSD of Peak Areas | NMT 2.0% | < 1.0% |
Table 3: Linearity Data
| Parameter | Result |
|---|---|
| Linearity Range | 2 - 20 µg/mL[6] |
| Correlation Coefficient (r²) | ≥ 0.999[2][9] |
| Regression Equation | y = mx + c |
Table 4: Accuracy (% Recovery) Results
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 50% | 5 | 4.95 | 99.0% |
| 100% | 10 | 10.10 | 101.0% |
| 150% | 15 | 14.92 | 99.5% |
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.[1][14]
Table 5: Precision Results
| Parameter | % Assay (Mean ± SD) | % RSD |
|---|---|---|
| Method Precision (n=6) | 99.8 ± 0.55 | 0.55% |
| Intermediate Precision (n=6) | 100.2 ± 0.62 | 0.62% |
Acceptance Criteria: % RSD should not be more than 2.0%.
Table 6: Robustness Study
| Parameter Varied | % RSD |
|---|---|
| Flow Rate (0.9 mL/min) | < 2.0% |
| Flow Rate (1.1 mL/min) | < 2.0% |
| Mobile Phase (Methanol:Water 83:17) | < 2.0% |
| Mobile Phase (Methanol:Water 87:13) | < 2.0% |
The results indicate that the method is robust within the tested variations.[6]
Table 7: LOD and LOQ
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.073 µg/mL[9] |
| Limit of Quantitation (LOQ) | 0.220 µg/mL[9] |
Visualized Workflows
The following diagrams illustrate the key workflows for the luliconazole assay.
Caption: Experimental workflow for luliconazole assay in cream.
Caption: Logical workflow for the HPLC method validation process.
Conclusion
The developed RP-HPLC method for the quantification of luliconazole in topical formulations is simple, rapid, precise, and accurate.[6] The validation results confirm that the method is suitable for its intended purpose and can be effectively used for routine quality control and assay of luliconazole in pharmaceutical dosage forms.[2][14] The method is specific and robust, ensuring reliable data generation under typical laboratory conditions.
References
- 1. oaji.net [oaji.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. ijsdr.org [ijsdr.org]
- 4. bepls.com [bepls.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. sciencescholar.us [sciencescholar.us]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. Luliconazole: Stability-indicating LC method, structural elucidation of major degradation product by HRMS and in silico studies [scielo.org.co]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ijpsr.com [ijpsr.com]
- 14. Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form - Int J Pharm Chem Anal [ijpca.org]
Application Notes & Protocols for the Quantification of (Rac)-Luliconazole in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Luliconazole is a broad-spectrum imidazole antifungal agent. It is the R-enantiomer and exhibits potent activity against a variety of fungi, particularly dermatophytes, by inhibiting the enzyme lanosterol demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[1] Accurate quantification of Luliconazole in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. These application notes provide detailed protocols for the quantification of (Rac)-Luliconazole in various biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC).
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of Luliconazole in biological samples.
Table 1: UPLC-MS/MS Methods for Luliconazole Quantification
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% RSD) | Internal Standard | Reference |
| Rat Plasma | 2 - 2000 | 2 | 95.4 - 107.0 | < 10 (Intra-day & Inter-day) | Carbamazepine | [2] |
| Rabbit Ocular Tissues (Conjunctiva, Cornea, Sclera) | 2.80 - 2038 | 2.80 | 89.34 - 112.78 | < 15 (Intra-day & Inter-day) | Lanoconazole | [3] |
| Rabbit Ocular Tissues (Aqueous Humor) | 2.09 - 1019 | 2.09 | 89.34 - 112.78 | < 15 (Intra-day & Inter-day) | Lanoconazole | [3] |
| Rabbit Ocular Tissues (Iris) | 2.09 - 509.5 | 2.09 | 89.34 - 112.78 | < 15 (Intra-day & Inter-day) | Lanoconazole | [3] |
| Rabbit Ocular Tissues (Retinal Choroid, Vitreous Humor) | 2.09 - 203.8 | 2.09 | 89.34 - 112.78 | < 15 (Intra-day & Inter-day) | Lanoconazole | [3] |
| Rabbit Ocular Tissues (Lens) | 2.04 - 101.9 | 2.04 | 89.34 - 112.78 | < 15 (Intra-day & Inter-day) | Lanoconazole | [3] |
Table 2: HPTLC Method for Luliconazole Quantification
| Biological Matrix | Linearity Range (ng/band) | LLOQ (ng/band) | Accuracy (% Recovery) | Precision (% RSD) | Mobile Phase | Reference |
| Biological Fluid | 100 - 600 | 83 | 100.36 | Not Specified | Toluene: Methanol: Ethyl Acetate (6:2.5:0.5 v/v/v) | [4][5] |
Experimental Protocols
Protocol 1: Quantification of Luliconazole in Rat Plasma using UPLC-MS/MS
This protocol is based on the method described by Zhang et al. (2015).[2]
1. Materials and Reagents:
-
Luliconazole reference standard
-
Carbamazepine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ultrapure water
-
Rat plasma (blank)
2. Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)
-
Data acquisition and processing software
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Luliconazole (1 mg/mL) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with methanol to obtain working standards.
-
Internal Standard Working Solution: Prepare a working solution of Carbamazepine in methanol.
-
Sample Preparation:
-
To 100 µL of rat plasma, add the internal standard.
-
Precipitate proteins by adding acetonitrile-methanol (9:1, v/v).
-
Vortex mix and centrifuge.
-
Inject the supernatant into the UPLC-MS/MS system.
-
4. UPLC-MS/MS Conditions:
-
UPLC:
-
Column: C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Luliconazole: m/z 355.8 → 149.9
-
Carbamazepine (IS): m/z 237.0 → 194.1
-
-
5. Data Analysis:
-
Quantify Luliconazole by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the working standards.
-
Determine the concentration of Luliconazole in the plasma samples from the calibration curve.
Caption: UPLC-MS/MS workflow for Luliconazole quantification in plasma.
Protocol 2: Quantification of Luliconazole in Biological Fluid using HPTLC
This protocol is based on the method described by Santosh et al. (2017).[4][5]
1. Materials and Reagents:
-
Luliconazole reference standard
-
Toluene (AR grade)
-
Methanol (AR grade)
-
Ethyl acetate (AR grade)
-
Acetonitrile (AR grade)
-
Biological fluid (blank)
-
HPTLC plates (pre-coated with silica gel 60 F254)
2. Instrumentation:
-
HPTLC system with a sample applicator, developing chamber, and densitometric scanner
-
Data acquisition and processing software
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Luliconazole (1 mg/mL) in methanol.[4]
-
Working Standard Solutions: Prepare serial dilutions of the stock solution to obtain concentrations for spotting on the HPTLC plate.
-
Sample Preparation:
4. HPTLC Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC aluminum plates.[4]
-
Mobile Phase: Toluene: Methanol: Ethyl Acetate (6:2.5:0.5 v/v/v).[4]
-
Application: Apply samples as bands of 6 mm length.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 300 nm.[4] The Rf value for Luliconazole is approximately 0.62.[4]
5. Data Analysis:
-
Quantify Luliconazole by measuring the peak area of the bands.
-
Construct a calibration curve by plotting the peak area against the amount of Luliconazole applied per band.
-
Determine the concentration of Luliconazole in the biological fluid samples from the calibration curve.
Caption: HPTLC workflow for Luliconazole quantification in biofluid.
Mechanism of Action Visualization
Luliconazole's primary mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This inhibition disrupts the fungal cell membrane integrity.
Caption: Luliconazole's mechanism of action via enzyme inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive and rapid bioanalytical method for the quantitative determination of luliconazole in rabbit eye tissues using UPLC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Luliconazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Luliconazole is a potent topical antifungal agent. This document outlines a highly efficient chemoenzymatic protocol for its synthesis. The key to this process is the enzymatic kinetic resolution of a racemic intermediate, which allows for the production of the desired (R)-enantiomer with high purity. This method offers a greener and more efficient alternative to purely chemical synthetic routes.
I. Overall Synthesis Strategy
The chemoenzymatic synthesis of luliconazole is a multi-step process that begins with a racemic mixture and utilizes a lipase-catalyzed kinetic resolution to isolate the key chiral intermediate. This intermediate is then converted to the final product through a series of chemical transformations.
Caption: Chemoenzymatic synthesis workflow for luliconazole.
II. Data Presentation
Table 1: Optimal Conditions for Enzymatic Kinetic Resolution[1][2]
| Parameter | Optimal Value |
| Enzyme | Novozym 435® |
| Substrate | rac-2-chloro-1-(2,4-dichlorophenyl)ethyl acetate |
| Temperature | 45 °C |
| pH | 7.0 (Phosphate Buffer) |
| Reaction Time | 15 minutes |
| Enzyme:Substrate Ratio (w/w) | 0.5:1 |
| Conversion | ~50% |
| Enantiomeric Excess (e.e.) of (S)-β-halohydrin | > 99% |
| Enantioselectivity (E) | > 200 |
Table 2: Reusability of Novozym 435®[1][2][3]
| Cycle | Conversion (%) | Enantiomeric Excess of (S)-β-halohydrin (%) |
| 1 | 50 | > 99 |
| 2 | 50 | > 99 |
| 3 | 49 | > 99 |
| 4 | 49 | > 99 |
| 5 | 48 | > 99 |
III. Experimental Protocols
A. Chemical Synthesis of Racemic Substrate
1. Synthesis of rac-2-chloro-1-(2,4-dichlorophenyl)ethanol:
-
Description: This step involves the chemical reduction of the corresponding α-chloroketone.
-
Procedure:
-
Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone in methanol (MeOH).
-
Add sodium borohydride (NaBH4) (0.5 eq.) to the solution.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
The resulting racemic alcohol (rac-2) is obtained in approximately 90% yield[1].
-
2. Synthesis of rac-2-chloro-1-(2,4-dichlorophenyl)ethyl acetate:
-
Description: The racemic alcohol is acetylated to produce the substrate for the enzymatic resolution.
-
Procedure:
-
Dissolve the racemic alcohol in a suitable solvent (e.g., dichloromethane).
-
Add an acetylating agent (e.g., acetic anhydride or acetyl chloride) and a base (e.g., triethylamine or pyridine).
-
Stir the reaction at room temperature until completion.
-
Perform a standard workup and purify the product to obtain the racemic acetate (rac-3).
-
B. Enzymatic Kinetic Resolution
-
Description: This is the key step where the racemic acetate is resolved using a lipase to produce the enantiomerically pure (S)-β-halohydrin.
-
Procedure:
-
Prepare a phosphate buffer (0.1 M, pH 7.0).
-
Add the racemic acetate (rac-3) to the buffer.
-
Add Novozym 435® to the mixture in a 0.5:1 enzyme-to-substrate weight ratio[1][2].
-
Incubate the reaction at 45 °C with agitation (e.g., 250 rpm) for 15 minutes[1][2].
-
After 15 minutes, stop the reaction and separate the enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
The organic phase will contain the unreacted (R)-acetate and the product (S)-alcohol. Separate these compounds using column chromatography.
-
The (S)-β-halohydrin ((1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol) is obtained with an enantiomeric excess of >99%[1][2].
-
C. Final Chemical Synthesis of Luliconazole
1. Mesylation of (S)-β-halohydrin:
-
Description: The hydroxyl group of the (S)-β-halohydrin is converted to a better leaving group (mesylate) for the subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve the purified (S)-β-halohydrin in a suitable solvent (e.g., toluene).
-
Add triethylamine to the solution.
-
Cool the mixture (e.g., below 5°C) and add methanesulfonyl chloride dropwise.
-
Stir the reaction until completion.
-
Perform a standard workup to isolate the mesylated derivative.
-
2. Synthesis of Luliconazole:
-
Description: The mesylated intermediate is reacted with 1-cyanomethylimidazole in the presence of carbon disulfide to form luliconazole.
-
Procedure:
-
React the mesylated derivative with 1-cyanomethylimidazole in the presence of carbon disulfide (CS2) and a suitable base (e.g., sodium hydroxide) in a solvent like DMSO[3].
-
Stir the reaction at room temperature.
-
After the reaction is complete, perform a workup and purify the product by crystallization.
-
This final step yields luliconazole with an enantiomeric excess of >99% and a yield of approximately 43%[1][2].
-
IV. Mechanism of Action of Luliconazole
Luliconazole, like other azole antifungals, inhibits the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the membrane structure and function, leading to the inhibition of fungal growth. The (R)-enantiomer is the active form of the drug[4].
Caption: Mechanism of action of luliconazole.
References
Application Notes and Protocols for In Vitro Susceptibility Testing of Luliconazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the in vitro susceptibility of various fungal isolates to the antifungal agent luliconazole. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy.
Introduction
Luliconazole is a topical imidazole antifungal agent with a broad spectrum of activity against dermatophytes and other medically important fungi.[1] Accurate in vitro susceptibility testing is crucial for understanding its antifungal potency, monitoring for the development of resistance, and for research and development of new antifungal therapies. The most common methods for in vitro susceptibility testing of luliconazole are broth microdilution, agar dilution, and disk diffusion.
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) data for luliconazole against various fungal species as reported in several studies. These values highlight the potent in vitro activity of luliconazole.
Table 1: Luliconazole MICs against Dermatophytes
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Trichophyton rubrum | 308 | 0.00012–0.0025 | 0.00025 | 0.0005 | 0.00022 | [2] |
| Trichophyton rubrum | 59 | 0.00012-0.004 | - | 0.001 | - | [3] |
| Trichophyton mentagrophytes | 10 | 0.00012–0.001 | 0.000125 | 0.001 | 0.000265 | [2] |
| Trichophyton mentagrophytes | 26 | 0.00024-0.002 | - | 0.001 | - | [3] |
| Trichophyton tonsurans | - | ≤0.00012–0.002 | - | - | - | [4] |
| Epidermophyton floccosum | 1 | 0.001 | - | - | - | [3] |
| All Dermatophytes | 320 | 0.00012–0.0025 | 0.00025 | 0.0005 | 0.00022 | [5] |
Table 2: Luliconazole MICs against Yeasts and Molds
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Candida albicans | 5 | 0.031-0.25 | - | - | - | [3] |
| Candida albicans | - | 0.031-0.13 | - | - | - | [4] |
| Malassezia restricta | 10 | 0.004-0.016 | - | - | - | [4] |
| Aspergillus fumigatus | - | - | - | 0.032 | 0.007 | [6] |
| Aspergillus flavus | 187 | 0.004-0.062 | - | - | 0.009 | [7] |
| Aspergillus niger complex (clinical) | 37 | 0.00024–0.125 | 0.00195 | 0.125 | 0.00295 | [8] |
| Fusarium solani | - | - | - | 0.064 | 0.015 | [6] |
Experimental Protocols
Detailed protocols for the principal methods of in vitro susceptibility testing for luliconazole are provided below. Adherence to these protocols is essential for obtaining reliable and reproducible results.
Broth Microdilution Method
This method is considered the gold standard for determining the MIC of antifungal agents and is based on the procedures outlined in CLSI document M38-A2 for filamentous fungi and M27 for yeasts.[9][10]
a. Materials:
-
Luliconazole powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Sterile saline (0.85%) with 0.05% Tween 80 (for molds)
-
Spectrophotometer
-
Incubator
b. Protocol:
-
Preparation of Luliconazole Stock Solution:
-
Dissolve luliconazole powder in DMSO to a concentration of 1600 µg/mL.[11]
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution.
-
-
Preparation of Fungal Inoculum:
-
For Molds:
-
Grow the fungal isolate on potato dextrose agar (PDA) at 35°C for 7 days.[12]
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (80-82% transmittance at 530 nm) and a 1:50 dilution in RPMI 1640.[12]
-
-
For Yeasts:
-
Subculture the yeast isolate on Sabouraud dextrose agar at 35°C for 24-48 hours.
-
Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
-
Microtiter Plate Preparation:
-
Perform serial twofold dilutions of the luliconazole working solution in the 96-well plate with RPMI 1640 to achieve a final concentration range (e.g., 0.00012 to 4 µg/mL).
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C.
-
Incubation times vary by organism: 24-48 hours for yeasts, and 48-96 hours for most molds.[6]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of luliconazole that causes a significant inhibition of growth (typically ≥80%) compared to the growth control.[2] The endpoint can be read visually or with a spectrophotometer.
-
Agar Dilution Method
This method is an alternative to broth microdilution and is particularly useful for certain fungi. The protocol is based on general principles of agar dilution.[13]
a. Materials:
-
Luliconazole powder
-
DMSO
-
Mueller-Hinton agar (MHA) or Sabouraud dextrose agar, supplemented as needed
-
Sterile petri dishes
-
Fungal isolates
-
Inoculum replicating device (optional)
b. Protocol:
-
Preparation of Luliconazole-Containing Agar Plates:
-
Prepare a stock solution of luliconazole in DMSO.
-
Prepare molten agar and cool to 45-50°C.
-
Add appropriate volumes of the luliconazole stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free control plate.
-
-
Preparation of Fungal Inoculum:
-
Prepare a fungal suspension as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
-
Inoculation:
-
Spot-inoculate a small volume (e.g., 1-10 µL) of the standardized fungal suspension onto the surface of the agar plates. An inoculum replicating device can be used for testing multiple isolates simultaneously.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 30-35°C) for a duration suitable for the growth of the test organism (typically 24-72 hours).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of luliconazole that completely inhibits visible growth on the agar surface.
-
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative method that is simple to perform.[14][15] While standardized interpretive criteria for luliconazole are not yet established by CLSI or EUCAST, this method can be used for screening purposes.
a. Materials:
-
Luliconazole powder
-
Sterile filter paper disks (6 mm diameter)
-
MHA plates
-
Fungal isolates
-
Sterile swabs
b. Protocol:
-
Preparation of Luliconazole Disks:
-
Prepare a solution of luliconazole in a suitable solvent (e.g., DMSO).
-
Impregnate sterile filter paper disks with a known amount of the luliconazole solution and allow them to dry under sterile conditions.
-
-
Preparation of Fungal Inoculum:
-
Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described previously.
-
-
Inoculation of Agar Plates:
-
Application of Disks:
-
Aseptically place the luliconazole-impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a blank disk (without luliconazole) as a negative control.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours, or until sufficient growth is observed.
-
-
Reading the Results:
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
The size of the zone of inhibition correlates with the susceptibility of the organism to the drug.
-
Quality Control
For all susceptibility testing methods, it is imperative to include quality control (QC) strains with known MIC ranges to ensure the accuracy and reproducibility of the results. Recommended QC strains for antifungal susceptibility testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[12] While specific QC ranges for luliconazole have not been formally established by CLSI or EUCAST, it is recommended to use in-house characterized strains and monitor their MICs over time.
Conclusion
The in vitro susceptibility testing methods described in these application notes provide a framework for the accurate and reproducible assessment of luliconazole's antifungal activity. The broth microdilution method is the recommended standard for quantitative MIC determination. Careful adherence to standardized protocols and the inclusion of appropriate quality control measures are essential for generating reliable data for research, clinical, and drug development purposes.
References
- 1. Multipotentiality of Luliconazole against Various Fungal Strains: Novel Topical Formulations and Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro antifungal activity of luliconazole against clinical isolates from patients with dermatomycoses [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luliconazole Demonstrates Potent In Vitro Activity against Dermatophytes Recovered from Patients with Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luliconazole-loaded nanostructured lipid carrier: formulation, characterization, and in vitro antifungal evaluation against a panel of resistant fungal strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro antifungal susceptibility testing of lanoconazole and luliconazole against Aspergillus flavus as an important agent of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The potency of luliconazole against clinical and environmental Aspergillus nigri complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 11. In Vitro and In Vivo Activity of Luliconazole (NND-502) against Planktonic Cells and Biofilms of Azole Resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. tmmedia.in [tmmedia.in]
- 15. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. asm.org [asm.org]
Application Note: Supercritical Fluid Chromatography for the Rapid Separation of Luliconazole Stereoisomers
Introduction
Luliconazole is a broad-spectrum antifungal agent used for the topical treatment of dermatophyte infections. It possesses two chiral centers and a double bond, resulting in four possible stereoisomers: RZ(+), SZ(-), RE(+), and SE(-). As stereoisomers can exhibit different pharmacological and toxicological profiles, their effective separation and quantification are critical during drug development and for quality control purposes. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, efficiency, and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase.[1][2] This application note describes a novel and rapid SFC method for the analytical separation of all four stereoisomers of luliconazole.
Methodology
A new supercritical fluid chromatography method was developed for the separation of the four stereoisomers of luliconazole.[3][4][5] The separation was achieved on an amylose tris[(S)-α-methylbenzyl carbamate] based Chiralpak IH column.[3][4][5] The study evaluated the impact of different organic modifiers (methanol, ethanol, and isopropanol), column temperature, and back pressure on the selective separation of the isomers.[3][4][5]
Results and Discussion
The study found that isopropanol was the most effective organic modifier, providing the best results in terms of selectivity, resolution, and analysis time.[3][4][5] A consistent elution order of the stereoisomers was observed with all tested modifiers: RZ(+) > SZ(-) > RE(+) > SE(-).[3][4][5]
An analytical separation with a resolution (Rs) greater than 1.5 for the RZ(+)/SZ(-) and RE(+)/SE(-) pairs was achieved in under 5 minutes.[3][5] The retention of the isomers was found to increase with higher temperatures and decrease with higher pressure, with this effect being more pronounced for the RE(+) and SE(-) isomers.[3][4][5] Thermodynamic studies, through van't Hoff plots, indicated that the chiral separation process is primarily entropy-driven.[3][5]
To further understand the chiral recognition mechanism, molecular docking studies were performed. These studies suggested that hydrogen bonding and π–π interactions are the predominant forces governing the interaction between the stereoisomers and the chiral stationary phase.[3][5] The elution order and binding energies derived from the molecular docking were in good agreement with the experimental findings.[3][5] This method was also successfully applied to the quantitative analysis of the pharmacologically active RE(+) isomer in a marketed formulation.[3][5]
Quantitative Data Summary
| Parameter | Value |
| Column | Chiralpak IH (amylose tris[(S)-α-methylbenzyl carbamate]) |
| Mobile Phase | CO2: Isopropanol (80:20, v/v) |
| Analysis Time | < 5.0 minutes |
| Resolution (Rs) | > 1.5 for RZ(+)/SZ(-) & RE(+)/SE(-) pairs |
| Elution Order | RZ(+) > SZ(-) > RE(+) > SE(-) |
Conclusion
This application note details a rapid, efficient, and selective SFC method for the baseline separation of all four luliconazole stereoisomers. The use of a Chiralpak IH column with a CO2/isopropanol mobile phase allows for a significantly faster analysis time compared to traditional HPLC methods, highlighting the advantages of SFC for chiral separations in the pharmaceutical industry.[1][2] The developed method is suitable for the routine quality control of luliconazole and for stability studies of its formulations.
Experimental Protocol: SFC Separation of Luliconazole Isomers
Instrumentation
-
Supercritical Fluid Chromatography (SFC) system equipped with a photodiode array (PDA) detector.
Chromatographic Conditions
-
Column: Chiralpak IH (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Supercritical CO2 and Isopropanol (80:20, v/v)
-
Flow Rate: 4 mL/min
-
Column Temperature: 40 °C
-
Back Pressure: 100 bars
-
Detection Wavelength: 225 nm
Sample Preparation
-
Prepare a standard solution of luliconazole stereoisomers in a suitable organic solvent (e.g., methanol or a mixture of the mobile phase).
-
For the analysis of formulations, extract the active pharmaceutical ingredient using an appropriate solvent and dilute to a suitable concentration.
System Suitability
-
Inject a standard solution containing all four stereoisomers to verify the system performance.
-
The resolution between the critical pairs (RZ(+)/SZ(-) and RE(+)/SE(-)) should be greater than 1.5.
Analysis
-
Inject the prepared sample into the SFC system.
-
Record the chromatogram and identify the peaks based on the established elution order.
-
Quantify the individual isomers using the peak areas.
Visualizations
Caption: Experimental workflow for the SFC separation of luliconazole isomers.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Analytical separation of four stereoisomers of luliconazole using supercritical fluid chromatography: Thermodynamic aspects and simulation study with chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Luliconazole in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of luliconazole in various topical formulations such as creams and lotions. The methodologies described herein are based on validated chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and High-Performance Thin-Layer Chromatography (HPTLC), ensuring accuracy, precision, and reliability for routine quality control and stability testing.
Introduction
Luliconazole is a broad-spectrum imidazole antifungal agent highly effective against dermatophytes.[1] Its topical formulations are widely used for the treatment of various fungal skin infections. To ensure the safety and efficacy of these pharmaceutical products, robust and validated analytical methods are crucial for the quantification of the active pharmaceutical ingredient (API) in the formulation matrix. This document outlines detailed protocols for the analysis of luliconazole in topical preparations.
Analytical Methodologies
Several chromatographic methods have been developed and validated for the estimation of luliconazole in topical dosage forms. The most common and reliable techniques are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), UHPLC, and HPTLC.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a widely used technique for the quantification of luliconazole due to its high specificity, accuracy, and precision.[2]
Workflow for HPLC Method Development and Validation
Caption: General workflow for HPLC method development and validation of luliconazole.
Experimental Protocol: RP-HPLC Method 1
-
Instrumentation: A gradient HPLC system equipped with a PDA detector is recommended.[3]
-
Chromatographic Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[4]
-
Mobile Phase: A mixture of 0.1M ammonium acetate buffer and acetonitrile in a 60:40 v/v ratio.[2]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 35°C.[6]
Standard Solution Preparation:
-
Accurately weigh about 10 mg of luliconazole working standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate to dissolve.
-
Make up the volume to 100 mL with methanol to obtain a stock solution of 100 µg/mL.
-
Further dilute 5 mL of the stock solution to 50 mL with the mobile phase to get a final concentration of 10 µg/mL.
Sample Solution Preparation (for a 1% w/w Cream):
-
Accurately weigh 1.0 g of the luliconazole cream (equivalent to 10 mg of luliconazole) into a 100 mL volumetric flask.[1]
-
Add about 60 mL of methanol and sonicate for 15-20 minutes to disperse the cream completely.[1]
-
Cool the solution to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few mL of the filtrate.[2]
-
Dilute 2 mL of the filtered solution to 50 mL with the mobile phase to obtain a theoretical concentration of 8 µg/mL.
Data Analysis:
The concentration of luliconazole in the sample is determined by comparing the peak area of the sample with that of the standard.
Quantitative Data Summary: HPLC Method Validation
| Validation Parameter | Result |
| Linearity Range | 1-200 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1][7] |
| Accuracy (% Recovery) | 98 - 102%[2][5] |
| Precision (%RSD) | < 2%[8] |
| Limit of Detection (LOD) | 0.068 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.206 µg/mL[3] |
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC offers faster analysis times and improved resolution compared to conventional HPLC.
Experimental Protocol: UHPLC Method
-
Instrumentation: A UHPLC system with a PDA detector.
-
Chromatographic Column: Waters Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient mixture of methanol and water.[9]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1.0 µL.
-
Column Temperature: 40°C.
Standard and Sample Preparation:
Follow a similar procedure as described for the HPLC method, adjusting the final concentrations to be within the linear range of the UHPLC method.
Quantitative Data Summary: UHPLC Method Validation
| Validation Parameter | Result |
| Linearity Range | 1.0 - 15.0 µg/mL[9] |
| Correlation Coefficient (r²) | 0.9999[9] |
| Accuracy (% Recovery) | 99.5 - 101.5% |
| Precision (%RSD) | < 1.5% |
| Retention Time | Approximately 4.14 min[9] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective method for routine analysis.
Experimental Workflow for HPTLC Analysis
Caption: Step-by-step workflow for HPTLC analysis of luliconazole.
Experimental Protocol: HPTLC Method
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates (20 cm x 10 cm).[10]
-
Mobile Phase: A mixture of toluene, methanol, and ethyl acetate in a ratio of 6.0:2.5:0.5 (v/v/v).[10]
-
Application: Apply 5 µL of standard and sample solutions as bands of 6 mm width using a suitable applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes.
-
Detection: Densitometric scanning at 300 nm.[10]
Standard and Sample Preparation:
Prepare stock solutions of standard and sample in methanol as described for the HPLC method. The final concentrations should be adjusted for the HPTLC linearity range.
Quantitative Data Summary: HPTLC Method Validation
| Validation Parameter | Result |
| Linearity Range | 100 - 600 ng/band[10] |
| Correlation Coefficient (r²) | 0.983[10] |
| Accuracy (% Recovery) | 99.91%[10] |
| Precision (%RSD) | < 2% |
| Rf Value | 0.62[10] |
Stability-Indicating Nature of the Methods
The described HPLC and UHPLC methods are stability-indicating, meaning they can effectively separate luliconazole from its degradation products.[3][5] This is crucial for assessing the stability of the drug product under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic degradation.[3]
Conclusion
The analytical methods detailed in these application notes provide robust and reliable protocols for the quantification of luliconazole in topical formulations. The choice of method (HPLC, UHPLC, or HPTLC) can be based on the specific requirements of the laboratory, such as sample throughput, analysis time, and available instrumentation. All presented methods have been validated according to ICH guidelines, ensuring their suitability for routine quality control and stability studies in a regulated environment.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. oaji.net [oaji.net]
- 3. ijpsr.com [ijpsr.com]
- 4. bepls.com [bepls.com]
- 5. Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form - Int J Pharm Chem Anal [ijpca.org]
- 6. Development and validation of RP-HPLC method for simultaneous estimation of luliconazole and beclomethasone dipropionate in topical dosage form - J Pharm Biol Sci [jpbs.in]
- 7. ijnrd.org [ijnrd.org]
- 8. ijirt.org [ijirt.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. medcraveonline.com [medcraveonline.com]
Application Notes & Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Luliconazole
Introduction
Luliconazole is a novel imidazole antifungal agent used for the topical treatment of superficial mycoses. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective analytical method for the quantification of luliconazole in bulk drug and pharmaceutical formulations. This document provides detailed application notes and protocols for the HPTLC analysis of luliconazole, intended for researchers, scientists, and drug development professionals. The methods described are validated according to the International Conference on Harmonization (ICH) guidelines, ensuring accuracy, precision, and reliability.
I. Chromatographic Conditions
Several HPTLC methods have been developed for the analysis of luliconazole. The following table summarizes the key chromatographic parameters from various validated methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | HPTLC plates precoated with silica gel 60 F254 | HPTLC plates precoated with silica gel 60 F254 | HPTLC plates precoated with silica gel 60 F254 | HPTLC plates precoated with silica gel 60 F254 |
| Mobile Phase | Toluene: Methanol: Glacial Acetic Acid (8:2:0.2 v/v/v)[1] | Toluene: Isopropanol: Ammonia (90:10:0.5 v/v/v)[2][3][4] | Toluene: Methanol: Ethyl Acetate (6.0:2.5:0.5 v/v/v)[5] | Methanol: Toluene[6] |
| Chamber Saturation | 20 minutes | Not Specified | Not Specified | Not Specified |
| Development Mode | Ascending | Ascending | Ascending | Ascending |
| Development Distance | 80 mm | Not Specified | 70 mm[5] | Not Specified |
| Detection Wavelength | 294 nm[1] | 297 nm[2][3][4] | 300 nm[5] | 298 nm[6] |
| Rf Value | 0.62[1] | 0.34[2] | 0.62 ± 0.05[5] | Not Specified |
II. Quantitative Analysis and Validation Parameters
The developed HPTLC methods have been validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The summary of these validation parameters is presented below.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 100-500 ng/band[1] | 0.8-6 µ g/band [2][3] | 100-600 ng/band[5] | 100-600 ng/band[6] |
| Correlation Coefficient (r²) | 0.990[1] | Not Specified | 0.983[5] | 0.995[6] |
| Accuracy (% Recovery) | 101.67-103.61%[1] | 99.98% ± 1.405[2][3] | 99.91%[5] | Not Specified |
| Precision (%RSD) | < 2%[1] | Not Specified | < 2%[5] | Not Specified |
| LOD | 15.48 ng/band[1] | Not Specified | 27 ng/band[5] | Calculated as 3.3 σ/S[6] |
| LOQ | 46.92 ng/band[1] | Not Specified | 83 ng/band[5] | Calculated as 10 σ/S[6] |
Experimental Protocols
Protocol 1: HPTLC Analysis of Luliconazole in Bulk and Formulations
This protocol is based on the method described by Tapkir et al.[1]
1. Materials and Reagents
-
Luliconazole reference standard
-
Methanol (AR grade)
-
Toluene (AR grade)
-
Glacial Acetic Acid (AR grade)
-
HPTLC plates precoated with silica gel 60 F254 (20 x 10 cm)
-
Luliconazole formulation (e.g., cream)
2. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of luliconazole reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in a sufficient amount of methanol.
-
Make up the volume to 10 mL with methanol to obtain a concentration of 1000 µg/mL.
-
From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with methanol.
3. Preparation of Sample Solution (from Cream Formulation)
-
Accurately weigh a quantity of the cream equivalent to 10 mg of luliconazole and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 10 mL with methanol.
-
Filter the solution through a Whatman filter paper (No. 41) to remove any undissolved excipients.
-
Dilute 1 mL of the filtered solution to 10 mL with methanol to obtain a final concentration of 100 µg/mL.
4. Chromatographic Development
-
Prepare the mobile phase consisting of Toluene: Methanol: Glacial Acetic Acid in the ratio of 8:2:0.2 (v/v/v).
-
Pour the mobile phase into the twin-trough developing chamber and allow it to saturate for 20 minutes at room temperature.
-
Apply the standard and sample solutions as bands of 6 mm width on the HPTLC plate using a suitable applicator.
-
Place the plate in the saturated developing chamber and develop it up to a distance of 80 mm.
-
After development, remove the plate and dry it in an oven at 60°C for 5 minutes.
5. Densitometric Analysis
-
Scan the dried plate densitometrically at a wavelength of 294 nm.
-
Record the peak areas and calculate the amount of luliconazole in the sample by comparing the peak area of the sample with that of the standard.
Visualizations
Experimental Workflow for HPTLC Analysis of Luliconazole
Caption: HPTLC analysis workflow for luliconazole.
Logical Relationship of Method Validation Parameters
References
Application Note: Quantitative Analysis of Luliconazole in Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antifungal agent luliconazole in plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic studies in drug development and therapeutic drug monitoring. The method demonstrates excellent linearity, accuracy, precision, and recovery, ensuring reliable and accurate measurement of luliconazole concentrations in plasma samples.
Introduction
Luliconazole is a topical imidazole antifungal agent with potent activity against a broad spectrum of fungi, particularly dermatophytes.[1][2] Understanding its systemic absorption and pharmacokinetic profile is crucial for evaluating its safety and efficacy. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and accuracy.[3][4][5] This document provides a detailed protocol for the determination of luliconazole in plasma using a UPLC-MS/MS system, which can be readily implemented in a research or clinical laboratory setting.
Experimental
Sample Preparation: A simple and efficient protein precipitation method was employed for the extraction of luliconazole from plasma samples. This technique effectively removes proteins and other macromolecules that can interfere with the analysis, while ensuring high recovery of the analyte.[1]
Chromatographic Separation: Chromatographic separation was achieved using a C18 reversed-phase column with a gradient elution of acetonitrile and 0.1% formic acid in water.[1] This mobile phase composition ensures good peak shape and resolution of luliconazole from endogenous plasma components.
Mass Spectrometric Detection: Detection was performed on a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) was used for quantification, providing high selectivity and sensitivity.[1] The precursor to product ion transitions for luliconazole and the internal standard (IS), carbamazepine, were optimized to ensure accurate and reliable detection.
Method Validation
The method was validated for linearity, accuracy, precision, recovery, and matrix effect. The calibration curve was linear over the concentration range of 2–2000 ng/mL in rat plasma.[1] The intra- and inter-day precision and accuracy were found to be within acceptable limits, demonstrating the reproducibility and reliability of the method. The mean recoveries of luliconazole were consistently high, indicating the efficiency of the extraction procedure.[1]
Detailed Protocols
Preparation of Stock and Working Solutions
-
Luliconazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of luliconazole reference standard and dissolve it in 10 mL of methanol.
-
Luliconazole Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to obtain the desired concentrations for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of carbamazepine and dissolve it in 10 mL of methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL carbamazepine) to each tube, except for the blank plasma.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile-methanol (9:1, v/v) to each tube to precipitate the plasma proteins.[1]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)[1]
-
Mobile Phase A: 0.1% formic acid in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
MRM Transitions: See Table 2.
Data Presentation
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (2.1 mm × 100 mm, 1.7 µm)[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[1] |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 | |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 4.0 min |
Table 2: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Luliconazole | 355.8 | 149.9[1] | 25 |
| Carbamazepine (IS) | 237.0 | 194.1[1] | 20 |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 2–2000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Mean Recovery | 92.7–95.3%[1] |
| Intra-day Precision (RSD) | < 10%[1] |
| Inter-day Precision (RSD) | < 10%[1] |
| Accuracy | 95.4–107.0%[1] |
Visualizations
Caption: Experimental workflow for luliconazole detection in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of luliconazole in plasma. The simple sample preparation and rapid analysis time make it well-suited for routine analysis in a variety of research and clinical settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of luliconazole.
References
- 1. researchgate.net [researchgate.net]
- 2. medcraveonline.com [medcraveonline.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Isolation and Characterization of Luliconazole Degradation Products
Application Note
This document provides a comprehensive protocol for the forced degradation of luliconazole, followed by the isolation and characterization of its degradation products. This procedure is critical for identifying potential impurities that may arise during the manufacturing process or upon storage, ensuring the safety and efficacy of l.iconazole-containing pharmaceutical products. The methodologies outlined are based on established stability-indicating analytical techniques and are intended for researchers, scientists, and drug development professionals.
Introduction
Luliconazole is an imidazole antifungal agent used for the topical treatment of various tinea infections.[1] Like all active pharmaceutical ingredients (APIs), luliconazole is susceptible to degradation under various environmental conditions, leading to the formation of impurities that may impact its potency and safety. Therefore, it is essential to perform forced degradation studies to understand its stability profile and to develop analytical methods capable of separating and quantifying these degradation products.
This protocol details the procedures for subjecting luliconazole to hydrolytic, oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines.[2] It further describes the use of High-Performance Liquid Chromatography (HPLC) for the separation of degradation products and their subsequent isolation using preparative HPLC. Finally, it touches upon the characterization of these isolated impurities using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to generate the potential degradation products of luliconazole. A stock solution of luliconazole (typically 100-200 µg/mL in methanol) is prepared and subjected to the following stress conditions[2][3]:
-
Acid Hydrolysis:
-
Mix 2.0 mL of the luliconazole stock solution with 2.0 mL of 0.1 M HCl and 1 M HCl in separate test tubes.
-
Keep one set of tubes at room temperature for 1 hour and another set in a water bath at 70°C for 1 hour.[3]
-
After the specified time, neutralize the solutions with an equivalent molarity of NaOH.
-
Dilute the solutions with methanol to a final concentration of approximately 20 µg/mL.[3]
-
-
Base Hydrolysis:
-
Mix 2.0 mL of the luliconazole stock solution with 2.0 mL of 0.01 M NaOH and 0.1 M NaOH in separate test tubes.[3]
-
Keep the tubes at room temperature for 1 hour.
-
Neutralize the solutions with an equivalent molarity of HCl.
-
Dilute the solutions with methanol to a final concentration of approximately 20 µg/mL.[3]
-
-
Oxidative Degradation:
-
Mix 2.0 mL of the luliconazole stock solution with 2.0 mL of 3% H₂O₂ and 30% H₂O₂ in separate test tubes.
-
Keep one set of tubes at room temperature for 1 hour and another set in a water bath at 70°C for 1 hour.[3][4]
-
Dilute the solutions with methanol to a final concentration of approximately 20 µg/mL.[3]
-
-
Thermal Degradation:
-
Photolytic Degradation:
Analytical HPLC Method for Separation of Degradation Products
A stability-indicating HPLC method is crucial for resolving luliconazole from its degradation products. The following method has been shown to be effective[3]:
-
Chromatographic Conditions:
-
Column: Phenomenex® RP-18 (150 x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile and 0.3% (v/v) triethylamine solution (pH adjusted to 3.3 with 20% v/v formic acid) in a 60:40 v/v ratio.[3]
-
Flow Rate: 1.1 mL/min[3]
-
Injection Volume: 20 µL[3]
-
Column Temperature: 55°C[3]
-
Detection: UV at 296 nm[3]
-
Run Time: 15 minutes[3]
-
Isolation of Degradation Products by Preparative HPLC
For the structural elucidation of the degradation products, they must first be isolated in sufficient quantity and purity. Preparative HPLC is the method of choice for this purpose.
-
Sample Preparation: Pool the degraded sample solutions that show the highest percentage of a particular degradation product of interest. Concentrate the solution under a gentle stream of nitrogen to increase the concentration of the analyte.
-
Preparative HPLC Conditions:
-
The analytical HPLC method should be scaled up for preparative purposes. This involves using a larger dimension column with the same stationary phase and adjusting the flow rate accordingly.
-
Inject larger volumes of the concentrated degraded sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the peaks of the degradation products.
-
-
Post-collection Processing:
-
Analyze the collected fractions using the analytical HPLC method to confirm their purity.
-
Pool the pure fractions of each degradation product.
-
Remove the solvent from the pooled fractions, typically by lyophilization or evaporation, to obtain the isolated degradation product as a solid.[2]
-
Structural Elucidation
Once isolated, the structure of the degradation products can be elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of the degradation product and, consequently, its elemental composition.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the complete chemical structure of the degradation products.[2]
Data Presentation
The following table summarizes the quantitative data from forced degradation studies of luliconazole under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Degradation Products Formed | Reference |
| Acid Hydrolysis | 0.1 M HCl | 1 hour | 70°C | No degradation | - | [3] |
| 1 M HCl | 1 hour | 70°C | 5.35% | No distinct peak detected | [3] | |
| 0.2 N HCl | 10 hours | Room Temp. | - | DP-1, DP-2 | [2] | |
| Base Hydrolysis | 0.01 M NaOH | 1 hour | Room Temp. | - | DP-1 (hydroxyacetamide derivative) | [3] |
| 0.1 M NaOH | 1 hour | Room Temp. | Significant degradation | Three additional peaks | [5] | |
| 0.2 N NaOH | 12 hours | Room Temp. | - | DP-4, DP-5 | [2] | |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | 70°C | Degradation observed | One major peak | [5] |
| 30% H₂O₂ | 1 hour | Room Temp. | No degradation | - | [3] | |
| 30% H₂O₂ | 1 hour | 70°C | Degradation observed | Three degradation products | [5] | |
| 30% H₂O₂ | 12 hours | Room Temp. | - | DP-3 | [2] | |
| Thermal Degradation | - | 2 hours | 70°C | No degradation | - | [3] |
| Photolytic Degradation | UV-C (254 nm) | 0.25 hours | - | ~35% | One major peak | [3] |
| UV-C (254 nm) | 0.5 hours | - | ~45% | One major peak | [3] |
Mandatory Visualizations
Caption: Experimental workflow for the forced degradation, isolation, and characterization of luliconazole degradation products.
Caption: Proposed degradation pathway of luliconazole under alkaline conditions to form DP-1.
References
Troubleshooting & Optimization
Overcoming peak tailing in luliconazole HPLC analysis
This technical support center provides troubleshooting guidance for overcoming peak tailing in luliconazole HPLC analysis, a common issue encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing when analyzing luliconazole using reverse-phase HPLC?
A1: The most common cause of peak tailing for luliconazole is secondary interactions between the basic imidazole moiety of the luliconazole molecule and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2] These interactions create an additional retention mechanism to the primary hydrophobic interaction, leading to an asymmetrical peak shape.
Q2: How does the mobile phase pH affect the peak shape of luliconazole?
A2: The mobile phase pH is a critical factor. Luliconazole has a predicted pKa of approximately 3.76.[3] At a mobile phase pH above this value, the imidazole group is deprotonated and more basic, leading to stronger interactions with ionized, negatively charged silanol groups (SiO-).[1][4] Lowering the mobile phase pH (typically below 3) protonates the silanol groups, reducing these unwanted secondary interactions and thereby minimizing peak tailing.[1][5]
Q3: What type of HPLC column is recommended for luliconazole analysis to minimize peak tailing?
A3: To minimize peak tailing, it is advisable to use a modern, high-purity silica column that is well end-capped.[1] End-capping is a process that chemically derivatizes the residual silanol groups, making them less accessible for interaction with basic analytes like luliconazole. Columns with novel bonding technologies designed to shield the silica surface can also provide excellent peak shapes.
Q4: Can mobile phase additives be used to reduce luliconazole peak tailing?
A4: Yes, mobile phase additives, often called "silanol blockers" or "competing bases," can be effective. A small concentration of an amine modifier, such as triethylamine (TEA), can be added to the mobile phase.[6][7] TEA is a stronger base that preferentially interacts with the active silanol sites, thereby reducing their availability to interact with luliconazole and improving peak symmetry.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in luliconazole HPLC analysis.
Problem: Asymmetrical luliconazole peak with significant tailing.
Initial Checks:
-
Confirm System Suitability: Ensure that the HPLC system is performing correctly by running a standard on a trusted method. Check for leaks and ensure connections are properly fitted to minimize extra-column volume.[4]
-
Review Method Parameters: Compare your current method parameters with established methods for luliconazole.[8][9][10][11] Pay close attention to the column type, mobile phase composition and pH, and flow rate.
Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1 | Adjust Mobile Phase pH | Lower the pH of the aqueous portion of the mobile phase to between 2.5 and 3.5. | Protonation of residual silanol groups, minimizing secondary interactions with the basic luliconazole molecule.[1][5][6] |
| 2 | Use an End-Capped Column | Switch to a high-quality, end-capped C18 or a column specifically designed for basic compounds. | The end-capping process chemically blocks the active silanol sites, preventing them from interacting with luliconazole.[1] |
| 3 | Incorporate a Mobile Phase Modifier | Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1% v/v). | The competing base will preferentially interact with the silanol groups, leaving fewer sites available to cause tailing of the luliconazole peak.[6][7] |
| 4 | Optimize Mobile Phase Composition | Vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. | Changing the solvent strength can sometimes improve peak shape by altering the retention and interaction kinetics. |
| 5 | Lower Sample Concentration | Inject a more dilute sample of luliconazole. | High sample concentrations can lead to column overload, which can manifest as peak tailing.[7][12][13] |
| 6 | Check for Column Contamination/Void | If the above steps fail, the column may be contaminated or have developed a void at the inlet. | A contaminated or damaged column can lead to poor peak shapes.[1][12][13] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare the Aqueous Phase: Prepare the aqueous buffer (e.g., 10mM ammonium acetate) as per your original method.
-
pH Measurement: Use a calibrated pH meter to measure the pH of the aqueous phase.
-
pH Adjustment: Slowly add a suitable acid (e.g., formic acid or phosphoric acid) dropwise while stirring until the desired pH (e.g., 3.0) is reached.
-
Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio.
-
System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 30 minutes or until a stable baseline is achieved before injecting the sample.
Protocol 2: Column Flushing and Regeneration
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Reverse Column Direction: Connect the column in the reverse flow direction to the pump.
-
Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove any buffer salts.
-
Flush with Isopropanol: Flush with 20 column volumes of isopropanol to remove strongly retained non-polar compounds.
-
Flush with Methanol: Flush with 20 column volumes of methanol.
-
Flush with Acetonitrile: Flush with 20 column volumes of acetonitrile.
-
Re-equilibrate: Reconnect the column in the normal flow direction and equilibrate with the mobile phase until the baseline is stable.
Visualizations
Caption: A flowchart for troubleshooting luliconazole peak tailing.
Caption: Interactions between luliconazole and the stationary phase.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Cas 187164-19-8,Luliconazole | lookchem [lookchem.com]
- 4. support.waters.com [support.waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. oaji.net [oaji.net]
- 9. Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form - Int J Pharm Chem Anal [ijpca.org]
- 10. bepls.com [bepls.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Optimization of Mobile Phase for Luliconazole Chiral Separation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of luliconazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for luliconazole separation?
A1: Polysaccharide-based chiral stationary phases are widely used and have shown excellent performance for the enantioseparation of luliconazole.[1] Columns such as those based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate) are frequently employed.[2] Specifically, immobilized amylose and cellulose-based columns are popular choices due to their robustness and versatility with different mobile phases.[1]
Q2: Which chromatographic modes are suitable for luliconazole chiral separation?
A2: Both normal-phase high-performance liquid chromatography (NP-HPLC) and supercritical fluid chromatography (SFC) have been successfully used for the chiral separation of luliconazole.[3][4] NP-HPLC often utilizes mobile phases consisting of a non-polar solvent like n-hexane with a polar modifier such as ethanol.[3] SFC, a greener alternative, typically uses supercritical CO2 with an alcohol modifier.[4][5]
Q3: I am not getting any separation of the luliconazole enantiomers. What should I do?
A3: If you are observing no separation, consider the following:
-
Confirm you are using a chiral column: Achiral columns like a standard C18 will not separate enantiomers.[6][7][8]
-
Check your mobile phase composition: The type and concentration of the organic modifier are critical. For NP-HPLC, ensure the mobile phase is appropriate for your chiral column (e.g., n-Hexane:Ethanol).[3] For SFC, the percentage of the alcohol modifier is crucial.[4][5]
-
Review your method parameters: Ensure the flow rate, temperature, and detection wavelength are set correctly according to established methods.
Q4: How can I improve the resolution between the luliconazole enantiomers?
A4: To improve resolution, you can systematically optimize the following parameters:
-
Mobile Phase Composition:
-
Organic Modifier: In SFC, switching between alcohol modifiers (e.g., methanol, ethanol, isopropanol) can significantly impact selectivity and resolution. Isopropanol has been shown to provide the best results in some cases.[2][4][5] In NP-HPLC, adjusting the ratio of the alcohol modifier to the non-polar solvent can enhance separation.[3]
-
Additives: In some instances, adding a small amount of an acidic or basic additive to the mobile phase can improve peak shape and resolution, although this is less common in normal-phase and SFC for luliconazole.
-
-
Flow Rate: Lowering the flow rate can sometimes increase resolution, but at the cost of longer run times.
-
Temperature: Temperature can affect the interactions between the analyte and the chiral stationary phase. It is recommended to study a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition.[2][4]
-
Back Pressure (for SFC): In SFC, adjusting the back pressure can influence the density of the supercritical fluid and thereby affect the separation.[2][4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution (Rs < 1.5) | Inappropriate mobile phase composition. | Optimize the type and concentration of the organic modifier (e.g., try different alcohols in SFC or adjust the hexane/ethanol ratio in NP-HPLC).[2][3][4][5] |
| Sub-optimal temperature. | Evaluate a range of column temperatures to find the best selectivity.[2][4] | |
| Incorrect flow rate. | Try reducing the flow rate to improve separation efficiency. | |
| Peak Tailing or Asymmetry | Secondary interactions with the stationary phase. | Consider adding a mobile phase additive, although this should be done with caution as it can affect the column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Use a fresh chiral column or a guard column to protect the analytical column. | |
| Long Analysis Time | High retention of enantiomers. | Increase the strength of the mobile phase (e.g., increase the percentage of the alcohol modifier).[4][5] |
| Low flow rate. | Increase the flow rate, but monitor the effect on resolution. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Unstable column temperature. | Use a column oven to maintain a constant temperature.[2][4] | |
| System leaks. | Check for any leaks in the HPLC/SFC system. |
Experimental Protocols
Protocol 1: Chiral Separation of Luliconazole Stereoisomers by SFC
This protocol is based on a method for separating the four stereoisomers of luliconazole.[4][5]
-
Chromatographic System: Supercritical Fluid Chromatography (SFC) system
-
Chiral Column: Chiralpak IH (amylose tris[(S)-α-methylbenzyl carbamate]), 250 x 4.6 mm, 5 µm[2][4][5]
-
Mobile Phase: A mixture of CO2 and an organic modifier (e.g., isopropanol). The optimal ratio should be determined experimentally, with a starting point of 80:20 (v/v) CO2:isopropanol.[2][4][5]
-
Flow Rate: 4.0 mL/min[4]
-
Column Temperature: 40°C[4]
-
Back Pressure: 100 bar[4]
-
Detection Wavelength: 225 nm[4]
-
Injection Volume: 10 µL[4]
Protocol 2: Enantiomeric Purity of Luliconazole by NP-HPLC
This protocol is suitable for determining the enantiomeric purity of luliconazole.[3]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system
-
Chiral Column: Phenomenex Cellulose-1, 250 x 4.6 mm, 5 µm[3]
-
Mobile Phase: n-Hexane:Ethanol (90:10, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: Room temperature[3]
-
Detection Wavelength: 215 nm[3]
-
Injection Volume: 10 µL[3]
Data Presentation
Table 1: Comparison of Mobile Phase Modifiers in SFC for Luliconazole Chiral Separation [2][4][5]
| Organic Modifier | Selectivity (α) | Resolution (Rs) | Analysis Time (min) |
| Methanol | Lower | Lower | Longer |
| Ethanol | Moderate | Moderate | Moderate |
| Isopropanol | Highest | Best (Rs > 1.5) | Shortest (< 5.0 min) |
Table 2: Optimized Chromatographic Conditions for Luliconazole Chiral Separation
| Parameter | SFC Method [4][5] | NP-HPLC Method [3] |
| Column | Chiralpak IH (250 x 4.6 mm, 5 µm) | Phenomenex Cellulose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | CO2:Isopropanol (80:20, v/v) | n-Hexane:Ethanol (90:10, v/v) |
| Flow Rate | 4.0 mL/min | 1.0 mL/min |
| Temperature | 40°C | Room Temperature |
| Detection | 225 nm | 215 nm |
Visualizations
Caption: Workflow for Mobile Phase Optimization in Luliconazole Chiral Separation.
Caption: A logical guide for troubleshooting common issues in chiral separation.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsdr.org [ijsdr.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Analytical separation of four stereoisomers of luliconazole using supercritical fluid chromatography: Thermodynamic aspects and simulation study with chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. sciencescholar.us [sciencescholar.us]
- 8. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Resolving Co-elution of Luliconazole Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of luliconazole isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My luliconazole isomers are co-eluting on a chiral column. What is the first step I should take?
A1: The first step is to ensure your column is appropriate for the separation and that your mobile phase is optimized. Luliconazole has four stereoisomers: (R,Z), (S,Z), (R,E), and (S,E). The separation of these requires a chiral stationary phase (CSP). Polysaccharide-based chiral columns, such as those with amylose or cellulose derivatives, have proven effective.
If you are using an appropriate column but still observing co-elution, the next step is to adjust the mobile phase composition. The polarity of the mobile phase significantly influences the interaction between the isomers and the stationary phase.
Q2: I am using a normal-phase HPLC method with a chiral column, but the resolution between the enantiomers (R and S) is poor. How can I improve it?
A2: For normal-phase HPLC, the separation of luliconazole enantiomers is highly dependent on the mobile phase composition, specifically the ratio of the non-polar solvent to the polar modifier.
-
Adjust the Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in your mobile phase (e.g., n-hexane) are critical.
-
Decrease the alcohol concentration: A lower concentration of the polar modifier will generally increase retention times and can improve resolution, but it may also lead to broader peaks.
-
Change the alcohol: Switching from ethanol to isopropanol, or vice-versa, can alter the selectivity of the separation.
-
-
Optimize Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially improving resolution. Start by reducing the flow rate by 20-30% and observe the effect on the separation.
A reported method for separating luliconazole isomers uses a Phenomenex cellulose-1 column with a mobile phase of n-Hexane:Ethanol (90:10) at a flow rate of 1.0 ml/min.[1][2] If you are experiencing poor resolution with this method, consider slightly modifying the ethanol percentage.
Q3: We are trying to separate all four stereoisomers of luliconazole and are seeing co-elution. What chromatographic technique and conditions are recommended?
A3: The separation of all four stereoisomers (diastereomers and enantiomers) is a more complex challenge. Supercritical Fluid Chromatography (SFC) has been shown to be highly effective for this separation.[3][4][5][6]
An established SFC method utilizes an amylose-based chiral stationary phase.[3][4][5] The key parameters to control are the organic modifier, temperature, and back pressure. Isopropanol has been identified as an effective organic modifier in combination with carbon dioxide.[3][4][5]
Experimental Protocol: SFC Separation of Four Luliconazole Stereoisomers [3][4]
| Parameter | Recommended Condition |
| Column | Chiralpak IH (amylose tris[(S)-α-methylbenzyl carbamate]) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | CO2:Isopropanol (80:20, v/v) |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 40 °C |
| Back Pressure | 100 bars |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µl |
This method has been shown to achieve a resolution (Rs) of greater than 1.5 for the critical pairs within a 5-minute run time.[3][4][5] The observed elution order is RZ > SZ > RE > SE.[3][4]
Q4: In our SFC method, the resolution between the RE and SE isomers is decreasing. What could be the cause and how can we fix it?
A4: In SFC, the retention and resolution of luliconazole isomers are sensitive to temperature and pressure.
-
Temperature: An increase in temperature can lead to increased retention of the RE and SE isomers, which might improve resolution in some cases, but could also have the opposite effect depending on the thermodynamics of the separation.[3][4][5] It has been noted that the separation process is primarily entropy-driven.[3][4][5]
-
Pressure: A decrease in back pressure can also increase the retention of the RE and SE isomers.[3][4][5]
If you are observing decreased resolution, it is recommended to systematically evaluate the effect of both temperature and back pressure. A Design of Experiments (DoE) approach can be beneficial in finding the optimal conditions.
Q5: We are observing co-elution of the Z-isomers (RZ and SZ) from the E-isomers (RE and SE) in our liquid chromatography method. How can we resolve these geometric isomers?
A5: The separation of the geometric isomers (E and Z) can often be achieved on achiral columns, as they have different physical properties. However, for the simultaneous separation of all four stereoisomers, a chiral column is necessary.
If you are using a chiral column and the geometric isomers are co-eluting, this indicates that the primary mode of separation is enantioselective, and the column is not effectively differentiating the diastereomeric pairs. In this case, you may need to screen different types of chiral stationary phases. For instance, if you are using a cellulose-based column, you could try an amylose-based column, or vice-versa. The interaction mechanisms, which include hydrogen bonding and π-π interactions, differ between stationary phases and can influence the separation of both enantiomers and diastereomers.[3][4][5]
Quantitative Data Summary
Table 1: HPLC Method for Enantiomeric Purity of Luliconazole [1][2]
| Parameter | Condition |
| Column | Phenomenex cellulose – 1 (250 × 4.6, 5µm) |
| Mobile Phase | n-Hexane: Ethanol (90:10) |
| Flow Rate | 1.0 ml/min |
| Temperature | Room Temperature |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µl |
| Run Time | 60 min |
Table 2: SFC Method for Separation of Four Stereoisomers of Luliconazole [3][4][5]
| Parameter | Condition |
| Column | Chiralpak IH (amylose tris[(S)-α-methylbenzyl carbamate]) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | CO2: Isopropanol (80:20, v/v) |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 40 °C |
| Back Pressure | 100 bars |
| Detection Wavelength | 225 nm |
| Achieved Resolution (Rs) | > 1.5 |
| Analysis Time | < 5.0 min |
Visualized Workflows and Logic
Caption: Method development workflow for resolving luliconazole isomers.
Caption: Troubleshooting decision tree for poor isomer resolution.
References
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. Analytical separation of four stereoisomers of luliconazole using supercritical fluid chromatography: Thermodynamic aspects and simulation study with chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Minimizing impurity formation in luliconazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of luliconazole.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in luliconazole synthesis?
A1: Impurities in luliconazole can be broadly categorized into three types:
-
Related Substances: These are byproducts formed during the synthesis process. Common examples include stereoisomers such as the Z-isomer, (S,E)-isomer, and the 2-Deschloro (R,E)-isomer.[1][2]
-
Degradation Products: These impurities form when luliconazole is exposed to stress conditions like acid, base, oxidation, light, or heat.[1][3] For instance, acid and base hydrolysis, as well as oxidative degradation, can lead to the formation of several distinct degradation products (DP-1 through DP-5).[3]
-
Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final product and are considered impurities that need to be controlled.[1]
Q2: What is the significance of controlling the Z-isomer of luliconazole?
A2: The Z-isomer of luliconazole is a significant process-related impurity.[3] Regulatory bodies like the ICH (International Council for Harmonisation) have specific limits for this impurity, which is typically controlled to not more than 0.50%.[3] Therefore, monitoring and controlling the level of the Z-isomer is crucial to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Q3: What analytical techniques are used to monitor impurities in luliconazole?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques used to detect and quantify impurities in luliconazole.[1] Specifically, Reverse-Phase HPLC (RP-HPLC) is a widely used method for assay and related substance determination in topical dosage forms.[4] Normal phase HPLC can be employed for the determination of enantiomeric purity.[5][6] Additionally, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used for the structural elucidation of unknown impurities and degradation products.[3]
Troubleshooting Guide
Problem 1: High levels of the Luliconazole Z-isomer detected in the final product.
-
Possible Causes:
-
The formation of the Z-isomer is inherent to the synthetic route.
-
Inadequate purification of the final product or intermediates.
-
Isomerization of the desired E-isomer to the Z-isomer under certain reaction or purification conditions.
-
-
Solutions:
-
Crystallization: Utilize crystallization techniques to purify the final product. Luliconazole can be crystallized from solvents like a mixture of acetonitrile and water to reduce the Z-isomer content to as low as 0.02%.[7]
-
Acid Addition Salt Formation: Convert the crude luliconazole into an acid addition salt, such as luliconazole hydrochloride. This process can help in purifying the desired isomer, as the salt of the stereoisomer may have different solubility properties.[7][8] The purified salt can then be neutralized to obtain luliconazole with high chemical and chiral purity.[7][9]
-
Chromatographic Purification: While not always ideal for large-scale production due to cost, chromatographic methods like flash chromatography or preparative HPLC can be effective in separating the Z-isomer from the E-isomer.
-
Problem 2: Presence of unknown degradation products in the stability samples.
-
Possible Causes:
-
Hydrolytic Degradation: Exposure to acidic or basic conditions can lead to the formation of specific degradation products. For instance, DP-1 and DP-2 are formed under acid-mediated degradation, while DP-4 and DP-5 are generated in basic conditions.[3]
-
Oxidative Degradation: The presence of oxidizing agents, such as peroxides, can result in oxidative degradation products like DP-3.[3]
-
Photolytic Degradation: Exposure to light can cause photodegradation.
-
Thermal Degradation: High temperatures during synthesis, purification, or storage can lead to thermal degradation.
-
-
Solutions:
-
Control pH: Maintain a neutral pH during processing and storage to minimize acid and base-catalyzed degradation.
-
Inert Atmosphere: Conduct reactions and drying processes under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Light Protection: Protect the product and intermediates from light exposure by using amber-colored glassware or by working in low-light conditions.
-
Temperature Control: Maintain appropriate temperature control throughout the manufacturing and storage process. Luliconazole has been found to be relatively stable under dry heat conditions, but elevated temperatures in the presence of acid can increase degradation.[10][11]
-
Proper Storage: Store the final product and intermediates in well-closed containers at controlled room temperature, protected from light and moisture.[1]
-
Data on Impurity Levels and Degradation
The following table summarizes the known impurities of luliconazole and their typical limits or observed degradation.
| Impurity Name | CAS Number | Type | Specification/Observation |
| Luliconazole Z-Isomer | 1240249-76-6 | Process-related (Geometric Isomer) | NMT 0.50%[3] |
| Luliconazole (S,E)-Isomer | 256424-63-2 | Process-related (Enantiomer) | Undesired isomer content: 0.04% after purification[7] |
| Luliconazole 2-Deschloro (R,E)-Isomer | 187164-18-7 | Process-related | - |
| (Z)-rac-Luliconazole | 101529-76-4 | Process-related (Racemic mixture) | - |
| Degradation Product 1 (DP-1) | - | Degradation (Acidic) | Formed in acid-mediated degradation[3] |
| Degradation Product 2 (DP-2) | - | Degradation (Acidic) | Formed in acid-mediated degradation[3] |
| Degradation Product 3 (DP-3) | - | Degradation (Oxidative) | Generated in peroxide-mediated oxidative degradation[3] |
| Degradation Product 4 (DP-4) | - | Degradation (Basic) | Originated in base degradation[3] |
| Degradation Product 5 (DP-5) | - | Degradation (Basic) | Originated in base degradation[3] |
Experimental Protocols
1. HPLC Method for Related Substances Analysis
This method is indicative for the determination of luliconazole and its related substances in topical dosage forms.[4]
-
Chromatographic Conditions:
-
Column: Inertsil ODS 3V (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Ammonium acetate buffer and acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 296 nm
-
Injection Volume: 10 µL
-
Column Temperature: 55 °C[11]
-
-
Sample Preparation:
-
Weigh 1 g of the luliconazole cream sample into a 20 mL volumetric flask.
-
Add 5 mL of dimethylformamide and shake to disperse the cream.
-
Add approximately 5 mL of acetonitrile and sonicate for 3 minutes.
-
Make up the volume with acetonitrile.
-
Filter the solution through a 0.45 µm PVDF filter, discarding the first 5 mL.
-
2. Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of luliconazole and to identify potential degradation products.[3][11]
-
Acid Hydrolysis:
-
Prepare a stock solution of luliconazole (e.g., 100 µg/mL) in a suitable solvent like methanol.
-
Treat 2.0 mL of the stock solution with 0.1 M or 1 M HCl for 1 hour at room temperature.
-
Neutralize the solution with an equivalent amount of NaOH.
-
Dilute to the final concentration (e.g., 20 µg/mL) with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Treat 2.0 mL of the luliconazole stock solution with 0.01 M or 0.1 M NaOH for 1 hour at room temperature.
-
Neutralize the solution with an equivalent amount of HCl.
-
Dilute to the final concentration and analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat the drug substance with 30% H₂O₂ for 12 hours at room temperature.[3]
-
Dilute the sample appropriately and analyze by HPLC.
-
-
Thermal Degradation:
-
Keep the drug substance (solid or in solution) at an elevated temperature (e.g., 70 °C) for a specified period (e.g., 2 hours).[11]
-
Dissolve/dilute the sample and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the drug substance to UV light in a UV chamber for 3 days.[3]
-
Prepare a solution of the irradiated drug (e.g., 100 ppm) and analyze by HPLC.
-
Visualizations
Caption: Simplified synthetic pathway for Luliconazole.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. oaji.net [oaji.net]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2016092478A1 - Process for preparation of luliconazole - Google Patents [patents.google.com]
- 8. US20170362212A1 - Process for preparation of luliconazole - Google Patents [patents.google.com]
- 9. US10703744B2 - Process for preparation of luliconazole - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Luliconazole: Stability-indicating LC method, structural elucidation of major degradation product by HRMS and in silico studies [scielo.org.co]
Technical Support Center: Resolution of Luliconazole Enantiomers by SFC
Welcome to the technical support center for the supercritical fluid chromatography (SFC) separation of luliconazole enantiomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal resolution of luliconazole's four stereoisomers: RZ(+), SZ(-), RE(+), and SE(-).
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving baseline separation of luliconazole stereoisomers by SFC?
A1: The choice of the chiral stationary phase (CSP) is paramount. For luliconazole, an amylose tris[(S)-α-methylbenzyl carbamate] based column, such as Chiralpak IH, has been shown to provide effective separation of all four stereoisomers.[1][2][3] This CSP allows for the necessary intermolecular hydrogen bonding and π-π interactions that drive chiral recognition.[1][2]
Q2: Which organic modifier provides the best results for luliconazole enantiomer separation?
A2: Isopropanol has been identified as the most effective organic modifier for separating luliconazole stereoisomers on a Chiralpak IH column.[1][2][3] Compared to methanol and ethanol, isopropanol offers the best balance of selectivity, resolution, and analysis time.[1][2][3]
Q3: How do changes in column temperature and back pressure affect the separation?
A3: For luliconazole stereoisomers, retention times increase with higher temperatures and decrease with higher back pressures.[1][2][3] This is particularly noticeable for the RE(+) and SE(-) isomers.[1][2][3] The separation process on the Chiralpak IH column is primarily entropy-driven.[1][2]
Q4: What is the expected elution order for the four stereoisomers of luliconazole?
A4: With an amylose tris[(S)-α-methylbenzyl carbamate] based CSP (Chiralpak IH) and various organic modifiers, a consistent elution order has been observed: RZ(+) > SZ(-) > RE(+) > SE(-).[1][2][3]
Q5: Can this SFC method be used for quantitative analysis of the active isomer?
A5: Yes, the developed SFC method has been successfully applied to the quantitative analysis of the pharmacologically active RE(+) isomer in a marketed cream formulation.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or No Resolution of Enantiomers | Incorrect chiral stationary phase. | Verify that you are using an amylose-based CSP, specifically amylose tris[(S)-α-methylbenzyl carbamate] (e.g., Chiralpak IH), which is proven effective for luliconazole.[1][2][3] |
| Sub-optimal organic modifier. | Switch to isopropanol as the co-solvent. If using another modifier, consider that isopropanol provides the best selectivity and resolution.[1][2][3] | |
| Co-elution of RZ(+) and SZ(-) Peaks | Inappropriate stationary phase chemistry. | While Chiralpak IH provides baseline separation, other columns like Chiralpak IG may result in co-elution of the RZ and SZ isomers.[4] Ensure the correct column is installed. |
| Long Analysis Times | High retention of later eluting peaks (RE+, SE-). | Increase the back pressure. Higher pressure reduces retention.[1][2][3] Also, ensure the proportion of the organic modifier is optimal; 20% isopropanol is a good starting point.[1][2][3] |
| Poor Peak Shape | Inappropriate sample solvent. | Dissolve luliconazole samples in the mobile phase or a solvent compatible with SFC, such as methanol. |
| Inconsistent Retention Times | Fluctuations in temperature or pressure. | Ensure the column oven and back pressure regulator are functioning correctly to maintain stable conditions.[1][2][3] Retention is sensitive to both parameters. |
Experimental Protocols & Data
Optimized SFC Method for Luliconazole Stereoisomer Separation
This protocol is based on the successful separation of four luliconazole stereoisomers as detailed in the literature.[1][3]
-
Chromatographic System: Supercritical Fluid Chromatography (SFC) system
-
Chiral Stationary Phase: Chiralpak IH (250 x 4.6 mm, 5 µm) - amylose tris[(S)-α-methylbenzyl carbamate] immobilized on silica gel.[1][3]
-
Mobile Phase: A mixture of CO2 and isopropanol in an 80:20 (v/v) ratio.[1][2][3]
-
Flow Rate: 4.0 mL/min in isocratic mode.[3]
-
Column Temperature: 40 °C.[3]
-
Back Pressure: 100 bar.[3]
-
Injection Volume: 10 µL.[3]
-
Detection: UV at 225 nm.[3]
Data Presentation: Effect of Organic Modifier on Resolution
The choice of organic modifier significantly impacts the separation. The following table summarizes the performance of different modifiers under otherwise optimized conditions.
| Organic Modifier | Resolution (Rs) between RZ(+) and SZ(-) | Resolution (Rs) between RE(+) and SE(-) | Analysis Time (min) |
| Isopropanol | > 1.5 | > 1.5 | < 5.0 |
| Ethanol | Lower than Isopropanol | Lower than Isopropanol | Longer |
| Methanol | Lower than Isopropanol | Lower than Isopropanol | Longer |
Data compiled from findings indicating isopropanol provides the best overall performance.[1][2][3]
Visualizations
Experimental Workflow for Method Development
Caption: Workflow for developing an SFC method for luliconazole enantiomers.
Troubleshooting Logic for Poor Resolution
Caption: A logical guide for troubleshooting poor enantiomeric resolution.
References
- 1. Analytical separation of four stereoisomers of luliconazole using supercritical fluid chromatography: Thermodynamic aspects and simulation study with chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. m.youtube.com [m.youtube.com]
Strategies to improve the stability of luliconazole solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with luliconazole solutions.
Frequently Asked Questions (FAQs)
Q1: My luliconazole solution is turning yellow and showing a loss of potency. What are the likely causes?
A1: Discoloration and loss of potency in luliconazole solutions are commonly attributed to degradation. Luliconazole is known to be susceptible to degradation under several conditions, including exposure to light (photodegradation), alkaline pH (hydrolysis), and oxidizing agents.[1][2][3][4]
Q2: What are the main degradation pathways for luliconazole?
A2: Forced degradation studies have identified several key degradation pathways:
-
Alkaline Hydrolysis: In the presence of a base (e.g., sodium hydroxide), the nitrile group of luliconazole can be hydrolyzed to form an inactive hydroxyacetamide derivative.[1][3][5] This is a significant degradation pathway.
-
Oxidative Degradation: Luliconazole is sensitive to oxidative stress.[1][6][7] Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of various degradation products.
-
Photodegradation: Exposure to UV radiation can cause significant degradation of luliconazole.[1][2][3] Studies have shown substantial degradation in as little as 15-30 minutes of UV-C exposure.[1][3]
Q3: How does pH affect the stability of luliconazole solutions?
A3: Luliconazole demonstrates varying stability across different pH ranges. It is relatively stable in acidic conditions but is susceptible to degradation in alkaline environments due to the hydrolysis of its nitrile group.[1][3] Therefore, maintaining a neutral to slightly acidic pH is crucial for the stability of luliconazole solutions.
Q4: Are there any specific excipients that can help stabilize luliconazole solutions?
A4: Yes, certain excipients can help stabilize luliconazole. A patent application suggests that components capable of stabilizing the nitrile group can be beneficial. These include:
-
Carboxylic acids
-
Ketones
-
Phosphoric acid and its derivatives
-
Polyhydric alcohols (e.g., propylene glycol)
-
Certain monohydric alcohols
-
Pyrrolidone and its derivatives
Additionally, for protection against oxidative degradation, common pharmaceutical antioxidants can be considered. The choice of antioxidant will depend on the solvent system.
-
For aqueous-based solutions: Ascorbic acid, sodium bisulfite, or sodium metabisulfite.
-
For organic or lipid-based solutions: Butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and Vitamin E (tocopherol).
Q5: My luliconazole solution shows precipitation over time. What could be the cause and how can I prevent it?
A5: Luliconazole has low aqueous solubility. Precipitation can occur due to:
-
Solvent Evaporation: If you are using a volatile solvent, its evaporation can increase the concentration of luliconazole beyond its solubility limit.
-
Temperature Changes: A decrease in temperature can reduce the solubility of luliconazole, leading to precipitation.
-
pH Shifts: Changes in the pH of the solution can alter the ionization state of luliconazole and affect its solubility.
To prevent precipitation, ensure your solution is not supersaturated, store it in tightly sealed containers to prevent solvent evaporation, and maintain a consistent temperature. The use of co-solvents or solubility enhancers may also be necessary.
Troubleshooting Guides
Issue 1: Rapid Degradation of Luliconazole in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of potency, appearance of new peaks in HPLC. | Chemical Degradation (Hydrolysis, Oxidation). | 1. Check pH: Ensure the pH of your solution is neutral to slightly acidic. Avoid alkaline conditions. 2. Inert Atmosphere: Prepare and store the solution under an inert gas like nitrogen or argon to minimize exposure to oxygen. 3. Add Antioxidants: Consider adding an appropriate antioxidant based on your solvent system (e.g., BHA, BHT for organic solvents; ascorbic acid for aqueous systems). |
| Solution discoloration (yellowing) upon light exposure. | Photodegradation. | 1. Protect from Light: Store the solution in amber or opaque containers. 2. Work in Low Light: Conduct experiments under subdued lighting conditions. 3. Consider Photostabilizers: For formulations, the inclusion of UV-absorbing excipients may offer protection, though specific data for luliconazole is limited. |
| Degradation observed at elevated temperatures. | Thermal Degradation. | 1. Control Temperature: Store solutions at controlled room temperature or refrigerated, as appropriate. Avoid exposure to high temperatures.[1][3] |
Issue 2: Physical Instability of the Luliconazole Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitation or crystal formation. | Poor Solubility / Supersaturation. | 1. Verify Solubility: Check the solubility of luliconazole in your chosen solvent system at the intended storage temperature. 2. Use Co-solvents: Employ a co-solvent system (e.g., ethanol, propylene glycol, DMSO) to enhance solubility.[3] 3. Control Temperature: Avoid drastic temperature fluctuations during storage. |
| Phase separation in emulsion or complex formulations. | Formulation Instability. | 1. Optimize Emulsifiers/Surfactants: Ensure the type and concentration of emulsifying agents are appropriate for your formulation. 2. Homogenization: Ensure adequate homogenization during preparation to achieve a stable droplet size. |
Data Presentation
Table 1: Summary of Luliconazole Forced Degradation Studies
This table summarizes the percentage of luliconazole degradation observed under various stress conditions as reported in the literature. This data is crucial for understanding the compound's intrinsic stability.
| Stress Condition | Reagents and Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl, 1 hour | 70°C | 0% | [1][6] |
| Acid Hydrolysis | 1 M HCl, 1 hour | 70°C | 5.35% | [1][6] |
| Alkaline Hydrolysis | 0.01 M NaOH, 1 hour | Room Temp | Significant Degradation | [1][3] |
| Alkaline Hydrolysis | 0.1 M NaOH, 1 hour | Room Temp | Significant Degradation | [1][3] |
| Oxidative | 3% H₂O₂, 1 hour | 70°C | Drug concentration decreased | [1][6] |
| Oxidative | 30% H₂O₂, 1 hour | 70°C | Drug concentration decreased | [1][6] |
| Thermal | Methanol, 2 hours | 70°C | No significant degradation | [1][3] |
| Photolytic | UV-C Radiation (254 nm), 0.25 hours | N/A | ~35% | [1] |
| Photolytic | UV-C Radiation (254 nm), 0.5 hours | N/A | ~45% | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Luliconazole Solution
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a luliconazole solution.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve luliconazole in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the mixture at 70°C for 1 hour. Cool and neutralize with 1 M NaOH.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for 1 hour. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep the mixture at 70°C for 1 hour.
-
Thermal Degradation: Keep the stock solution in a water bath at 70°C for 2 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV-C radiation (254 nm) in a photostability chamber for a defined period (e.g., 30 minutes).
-
-
Sample Analysis:
-
Following exposure, dilute all samples to a suitable concentration for analysis (e.g., 20 µg/mL).
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify and quantify degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method for the analysis of luliconazole and its degradation products.
-
Column: Phenomenex® RP-18 or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.3% (v/v) triethylamine solution (pH adjusted to 3.0 with formic acid) in a ratio of approximately 62.5:37.5 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 296 nm.
-
Column Temperature: 50-55°C.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and determine the peak areas for luliconazole and any degradation products. The method should demonstrate sufficient resolution between the luliconazole peak and peaks of its degradation products.[1]
-
Visualizations
Caption: Key degradation pathways of luliconazole under stress conditions.
Caption: Workflow for troubleshooting luliconazole solution instability.
References
- 1. Luliconazole: Stability-indicating LC method, structural elucidation of major degradation product by HRMS and in silico studies [scielo.org.co]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Luliconazole: Stability-indicating LC method, structural elucidation of major degradation product by HRMS and in silico studies | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
(Rac)-Luliconazole vs. Ketoconazole: A Comparative Antifungal Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal properties of (Rac)-Luliconazole and Ketoconazole, focusing on their in vitro efficacy against various fungal pathogens and their clinical performance. The information is presented to assist researchers and professionals in drug development in understanding the relative strengths and applications of these two imidazole antifungal agents.
Executive Summary
This compound consistently demonstrates superior in vitro potency against a broad spectrum of fungi, particularly dermatophytes, when compared to ketoconazole. This is evidenced by significantly lower Minimum Inhibitory Concentration (MIC) values. Clinical studies further support the high efficacy of luliconazole in topical applications, often showing greater or comparable mycological cure rates to ketoconazole, sometimes with shorter treatment durations. Both drugs share a similar mechanism of action, inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane.
In Vitro Antifungal Efficacy
The in vitro activity of this compound and ketoconazole has been evaluated against a variety of fungal species using standardized methods. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the comparative MIC values for this compound and ketoconazole against key fungal pathogens.
| Fungal Species | This compound MIC Range (µg/mL) | Ketoconazole MIC Range (µg/mL) | Reference(s) |
| Trichophyton rubrum | ≤0.00012 - 0.002 | 0.002 - 4 | [1][2] |
| Trichophyton mentagrophytes | ≤0.00012 - 0.002 | 0.002 - 4 | [1][2] |
| Trichophyton tonsurans | ≤0.00012 - 0.002 | - | [1] |
| Candida albicans | 0.031 - 0.13 | 0.002 - 0.13 | [1] |
| Malassezia restricta | 0.004 - 0.016 | Comparable to Luliconazole | [1][3] |
| Aspergillus fumigatus | - | - | |
| Aspergillus niger | Low MIC | High MIC | [4] |
| Table 1: Comparative Minimum Inhibitory Concentration (MIC) Ranges of this compound and Ketoconazole against various fungal species. |
| Fungal Species | This compound Geometric Mean MIC (µg/mL) | Ketoconazole Geometric Mean MIC (µg/mL) | Reference(s) |
| Trichophyton spp. | 0.00044 | - | [3] |
| Candida albicans | 0.055 | - | [3] |
| Aspergillus spp. | 0.098 | 8.311 | [4] |
| Candida spp. (from otomycosis) | 0.133 | 1.277 | [4] |
| Table 2: Geometric Mean Minimum Inhibitory Concentration (MIC) of this compound and Ketoconazole against various fungal species. |
Luliconazole demonstrates markedly lower MIC values against Trichophyton species, the primary causative agents of dermatophytosis, indicating significantly higher potency.[1][2] While ketoconazole shows comparable or slightly better activity against Candida albicans in some studies, luliconazole exhibits potent activity against Malassezia restricta, a yeast implicated in seborrhoeic dermatitis.[1][3] Against Aspergillus species isolated from otomycosis, luliconazole also shows substantially lower geometric mean MICs than ketoconazole.[4]
Clinical Efficacy
Clinical trials have compared the effectiveness of topical formulations of luliconazole and ketoconazole in treating superficial fungal infections.
Pityriasis Versicolor
A hospital-based comparative study on patients with pityriasis versicolor demonstrated the superior efficacy of topical luliconazole over ketoconazole after four weeks of treatment.[5][6]
| Treatment Group | Week 2 Mycological Cure Rate (KOH Negative) | Week 4 Mycological Cure Rate (KOH Negative) | Reference(s) |
| Luliconazole 1% Cream | 81% | 95% | [5] |
| Ketoconazole 2% Cream | 70% | 74% | [5] |
| Table 3: Comparative Clinical Efficacy of Topical Luliconazole and Ketoconazole in the Treatment of Pityriasis Versicolor. |
Another study found that while both treatments were effective, luliconazole 1% cream was more therapeutically efficacious than ketoconazole 2% cream after four weeks of treatment for pityriasis versicolor.[6]
Tinea Pedis
In a randomized, double-blind, vehicle-controlled trial for interdigital tinea pedis, luliconazole 1% cream demonstrated significantly greater efficacy than the vehicle.[7] While a direct comparison with ketoconazole was not the primary focus of this specific study, the high cure rates achieved with luliconazole are noteworthy.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antifungal susceptibility data presented was primarily generated using the standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A3 for filamentous fungi.
Protocol Steps:
-
Fungal Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Antifungal Agent Dilution: Stock solutions of this compound and ketoconazole are serially diluted in RPMI-1640 medium to achieve a range of concentrations.
-
Microdilution Plate Inoculation: 96-well microdilution plates are filled with the diluted antifungal agents. The standardized fungal inoculum is then added to each well.
-
Incubation: The plates are incubated at 35°C for 24 to 72 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
Both this compound and ketoconazole belong to the azole class of antifungal agents and share a common mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and, in some cases, fungal cell death.[8]
Conclusion
The available experimental data strongly indicates that this compound is a highly potent antifungal agent, particularly against dermatophytes, often exhibiting superior in vitro activity compared to ketoconazole. Clinical evidence also supports its high efficacy in topical treatment of superficial mycoses. For researchers and drug development professionals, luliconazole represents a significant advancement in the topical treatment of fungal infections, offering the potential for improved patient outcomes. Further head-to-head clinical trials across a broader range of fungal infections would be beneficial to fully elucidate the comparative clinical advantages of luliconazole over ketoconazole.
References
- 1. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luliconazole Demonstrates Potent In Vitro Activity against Dermatophytes Recovered from Patients with Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. brieflands.com [brieflands.com]
- 5. medpulse.in [medpulse.in]
- 6. jebmh.com [jebmh.com]
- 7. jcadonline.com [jcadonline.com]
- 8. Effectiveness of luliconazole vs ketoconazole topical formulation in reversing damaged hair cuticle - Indian J Pharm Pharmacol [ijpp.org.in]
Enantioselective Antifungal Activity of Luliconazole Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Luliconazole, a potent imidazole antifungal agent, is a clear example of enantioselective bioactivity, where one stereoisomer is responsible for the therapeutic effect. This guide provides a detailed comparison of luliconazole's isomers, supported by available data, to elucidate the structural basis of its antifungal efficacy.
Luliconazole is chemically known as (R)-(-)-(E)-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-1-imidazolylacetonitrile. Due to the presence of a chiral center and a double bond, luliconazole can exist as four stereoisomers: RE, RZ, SE, and SZ.[1] However, extensive research has demonstrated that the antifungal activity is almost exclusively associated with the RE-isomer, which is the commercially available drug, luliconazole.[1][2] The other three isomers are considered biologically inactive.[1]
Comparative Analysis of Isomer Activity
The development of luliconazole as a single enantiomer drug underscores the principle of stereospecificity in drug action. While its predecessor, lanoconazole, was a racemic mixture, luliconazole's isolation as the active R-enantiomer resulted in a more potent antifungal agent.[2][3] The S-enantiomer is reported to be inactive.[2]
| Isomer | Configuration | Antifungal Activity |
| Luliconazole (RE) | R-enantiomer, E-isomer | Active |
| RZ | R-enantiomer, Z-isomer | Inactive |
| SE | S-enantiomer, E-isomer | Inactive |
| SZ | S-enantiomer, Z-isomer | Inactive |
Potency of Luliconazole (RE-Isomer)
The high antifungal activity of luliconazole is evident from its low minimum inhibitory concentrations (MICs) against a broad spectrum of pathogenic fungi.
| Fungus | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Trichophyton rubrum | ≤0.00012 - 0.002 | 0.00098 |
| Trichophyton mentagrophytes | ≤0.00012 - 0.002 | 0.00098 |
| Epidermophyton floccosum | 0.001 | - |
| Candida albicans | 0.031 - 0.25 | - |
| Aspergillus fumigatus | - | - |
Note: MIC values are compiled from multiple in vitro studies and may vary based on testing conditions.[4][5][6][7]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
Luliconazole, like other azole antifungals, exerts its effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. The specific target is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[8][9]
The imidazole moiety of luliconazole binds to the heme iron atom in the active site of lanosterol 14α-demethylase, inhibiting its function.[9][10] This blockage prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately, fungal cell death. The stereochemistry of the R-enantiomer is crucial for the precise orientation and high-affinity binding within the enzyme's active site.
Inhibition of the ergosterol biosynthesis pathway by luliconazole.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standardized broth microdilution method is commonly employed to determine the in vitro susceptibility of fungal isolates to luliconazole.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Fungal Strains: Clinical isolates of relevant fungi are cultured on appropriate agar plates.
-
Inoculum Preparation: A standardized suspension of fungal conidia or yeast cells is prepared in RPMI 1640 medium, and the concentration is adjusted using a spectrophotometer or hemocytometer.
-
Drug Dilution: Luliconazole and its isomers are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in the microtiter plates with RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
Incubation: The plates are incubated at a temperature and for a duration suitable for the growth of the specific fungal species (e.g., 27-30°C for several days for dermatophytes).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the organism.
Isomer Separation
The separation and purification of luliconazole stereoisomers are critical for studying their individual biological activities. This is typically achieved using chiral chromatography techniques.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luliconazole for the treatment of fungal infections: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [In vitro Antifungal Activity of Luliconazole against Trichophyton spp] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antifungal activity of luliconazole (NND-502), a novel imidazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Luliconazole and Terbinafine: A Comparative Efficacy Analysis for Dermatophyte Infections
In the landscape of antifungal therapies, luliconazole and terbinafine stand out as prominent options for the topical treatment of superficial fungal infections caused by dermatophytes, such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm). This guide provides a comprehensive comparative analysis of their efficacy, supported by experimental data, detailed methodologies, and a look into their molecular mechanisms of action.
Mechanism of Action: Targeting Fungal Cell Membrane Integrity
Both luliconazole and terbinafine disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane, but they do so by targeting different enzymes in the pathway. This difference in their mode of action can influence their spectrum of activity and clinical effectiveness.
Luliconazole, an azole antifungal, inhibits the enzyme lanosterol 14α-demethylase.[1][2][3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol.[1][2] By blocking this step, luliconazole leads to a depletion of ergosterol and an accumulation of lanosterol and other toxic sterol intermediates, which ultimately compromises the fungal cell membrane's structure and function, leading to cell death.[1][2]
Terbinafine, an allylamine antifungal, targets the enzyme squalene epoxidase.[5][6][7] This enzyme is involved in an earlier step of the ergosterol biosynthesis pathway, converting squalene to squalene epoxide.[5][6] Inhibition of squalene epoxidase results in a deficiency of ergosterol and a toxic intracellular accumulation of squalene, which is fungicidal.[5][6][7]
Clinical Efficacy: A Head-to-Head Comparison
Clinical studies have demonstrated that both luliconazole and terbinafine are effective in treating tinea infections, with some studies suggesting comparable or superior efficacy of luliconazole in certain contexts.
| Study (Year) | Infection Type | Treatment Regimen | Mycological Cure Rate | Clinical Cure/Improvement |
| Jerajani et al. (2013) [8][9] | Tinea Corporis/Cruris | Luliconazole 1% once daily for 2 weeks | Not specified, but negative mycological assessment in all groups post-treatment | 92.9% reduction in total composite score |
| Terbinafine 1% once daily for 2 weeks | 91.2% reduction in total composite score | |||
| Lakshmi et al. (2013) [10] | Tinea Corporis/Cruris | Luliconazole 1% once daily for 2 weeks | 100% | Significant reduction in clinical score to zero |
| Terbinafine 1% once daily for 2 weeks | 100% | Significant reduction in clinical score to zero | ||
| Agrawal et al. (2019) [11] | Tinea Corporis/Cruris | Luliconazole 1% once daily for 3 weeks | Not specified | Best improvement in pruritus, erythema, and scaling among four antifungals |
| Terbinafine 1% twice daily for 3 weeks | Least improvement among the four antifungals tested |
Experimental Protocols
Jerajani et al. (2013): A Comparative Pilot Study[8][9]
-
Study Design: A multicenter, randomized, open-label, parallel-group pilot study.
-
Patient Population: 83 patients with clinically and mycologically (KOH mount) confirmed tinea corporis or tinea cruris.
-
Treatment Arms:
-
Luliconazole 1% cream applied topically once daily for two weeks.
-
Terbinafine 1% cream applied topically once daily for two weeks.
-
Sertaconazole 2% cream applied topically twice daily for four weeks.
-
-
Efficacy Assessment:
-
Primary: Clinical assessment of pruritus, erythema, vesicles, and desquamation on a 4-point scale (0=absent, 1=mild, 2=moderate, 3=severe) at baseline and at the end of treatment. The total composite score was calculated.
-
Secondary: Mycological assessment (KOH mount) at the end of treatment and at a 2-week follow-up to check for relapse.
-
-
Statistical Analysis: Not detailed in the provided summary.
Lakshmi et al. (2013): A Prospective Parallel Study[10][11]
-
Study Design: A prospective, parallel-group study.
-
Patient Population: 60 patients with clinically and mycologically (10% KOH mount) confirmed mild forms of tinea corporis or tinea cruris.
-
Treatment Arms:
-
Luliconazole 1% cream applied topically once daily for 14 days.
-
Terbinafine 1% cream applied topically once daily for 14 days.
-
-
Efficacy Assessment:
-
Clinical signs and symptoms (pruritus, erythema, scaling) were assessed using a 4-point scale at baseline, day 15 (end of treatment), and day 30.
-
Mycological assessment (10% KOH mount) was performed at the same time points.
-
-
Statistical Analysis: Data were analyzed based on age, gender, duration of the lesion, clinical score, and KOH mount results.
Conclusion
Both luliconazole and terbinafine are highly effective topical treatments for common dermatophyte infections. Luliconazole, a newer imidazole, demonstrates potent fungicidal activity, similar to the allylamine terbinafine, which is a departure from the typically fungistatic nature of other azoles.[12] Some studies suggest that luliconazole may offer comparable or even superior clinical outcomes with a shorter or equivalent treatment duration.[11][13] The choice between these agents may depend on factors such as the specific fungal species, the severity of the infection, and patient adherence. The detailed experimental protocols from various clinical trials provide a robust framework for researchers and drug development professionals to design future studies and further elucidate the comparative advantages of these antifungal agents.
References
- 1. What is the mechanism of Luliconazole? [synapse.patsnap.com]
- 2. PathWhiz [smpdb.ca]
- 3. Luliconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. drugs.com [drugs.com]
- 5. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative assessment of the efficacy and safety of sertaconazole (2%) cream versus terbinafine cream (1%) versus luliconazole (1%) cream in patients with dermatophytoses: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Assessment of the Efficacy and Safety of Sertaconazole (2%) Cream Versus Terbinafine Cream (1%) Versus Luliconazole (1%) Cream In Patients with Dermatophytoses: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Comparative study of efficacy of topical amorolfine, luliconazole, sertaconazole, terbinafine in tinea corporis and tinea cruris - IP Indian J Clin Exp Dermatol [ijced.org]
- 12. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
A Comparative Guide to Stability-Indicating HPLC Methods for Luliconazole Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of the antifungal drug luliconazole. The objective is to offer a comprehensive resource for selecting an appropriate analytical method for quality control and stability studies of luliconazole in bulk drug and pharmaceutical formulations. The information presented is compiled from peer-reviewed scientific literature and focuses on key performance characteristics and experimental protocols.
Introduction to Luliconazole and the Need for Stability-Indicating Methods
Luliconazole is a broad-spectrum imidazole antifungal agent used for the topical treatment of dermal fungal infections.[1] To ensure the safety and efficacy of pharmaceutical products containing luliconazole, it is crucial to employ analytical methods that can accurately quantify the drug in the presence of its degradation products. A stability-indicating method is an analytical procedure that can distinguish the active pharmaceutical ingredient (API) from any potential degradation products, process-related impurities, and excipients.[2] This capability is essential for assessing the stability of a drug substance or drug product over time and under various environmental conditions.
Comparison of Validated RP-HPLC Methods
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of luliconazole. Below is a comparative summary of the key chromatographic conditions and validation parameters for a selection of these methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase (Column) | Kromasil C18 (100mm × 4.6mm, 5 µm)[1] | Inertsil ODS 3V (150 mm × 4.6 mm, 5 µm)[3] | Inertsil ODS -3V (150 mm × 4.6 mm, 5 µm)[2] | Phenomenex® RP-18[4] |
| Mobile Phase | Acetonitrile: Water (70:30, v/v), pH 3 with 0.1% orthophosphoric acid[1] | Ammonium acetate buffer: Acetonitrile (60:40)[3] | 0.1% Perchloric acid buffer and acetonitrile (Mobile Phase A) & 0.1% Perchloric acid buffer and methanol (Mobile Phase B) in a gradient mode[2] | Acetonitrile and 0.3% (v/v) triethylamine solution[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[3] | 1.5 mL/min[2] | Not Specified |
| Detection Wavelength | 295 nm[1] | 294 nm[3] | 210 nm[2] | Not Specified |
| Retention Time | 6.15 min[1] | ~8 min[5] | 9.9 min[2] | ~15 min[4] |
| Linearity Range | 10-50 µg/mL[1] | 50-150% of analytical concentration[3] | Not Specified | 5.0 to 40.0 μg.mL-1[4] |
| Correlation Coefficient (R²) | ≈0.999[1] | 0.998[3] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.2 - 99.6%[1] | 98-102%[3] | Not Specified | Good recovery[4] |
| Precision (%RSD) | Intraday: 0.17, Interday: 0.24[1] | < 2.0[6] | Not Specified | Not Specified |
| LOD | 0.099 µg/mL[1] | Not Specified | Not Specified | Not Specified |
| LOQ | 0.3005 µg/mL[1] | Not Specified | Not Specified | Not Specified |
Experimental Protocols
General Experimental Workflow
The validation of a stability-indicating HPLC method for luliconazole typically follows a structured workflow to ensure the method is suitable for its intended purpose. This involves method development, forced degradation studies, and validation of the method in accordance with ICH guidelines.
References
A Head-to-Head Comparison of Luliconazole and Clotrimazole for Researchers and Drug Development Professionals
An in-depth analysis of two leading topical antifungal agents, summarizing clinical efficacy, in vitro potency, and mechanisms of action to inform research and development efforts in dermatology.
This guide provides a comprehensive comparison of luliconazole and clotrimazole, two widely utilized topical antifungal agents. By presenting quantitative data from clinical and in vitro studies, alongside detailed experimental protocols and visual representations of their mechanisms, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in the development of dermatological drugs.
Executive Summary
Luliconazole and clotrimazole are both imidazole antifungal agents that effectively treat superficial fungal infections by inhibiting ergosterol biosynthesis. Clinical evidence suggests that luliconazole may offer a faster onset of action and higher early cure rates compared to clotrimazole. In vitro studies corroborate these findings, indicating a lower minimum inhibitory concentration (MIC) for luliconazole against various dermatophytes. While both drugs are considered safe and well-tolerated, luliconazole's potential for a shorter treatment duration and once-daily application regimen presents a noteworthy advantage in patient compliance and clinical outcomes.
Mechanism of Action
Both luliconazole and clotrimazole target the fungal cell membrane by disrupting the synthesis of ergosterol, a vital component for maintaining membrane integrity and function.[1][2][3] They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[1][3] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and leading to cell death.[1][3]
Clinical Efficacy
Multiple clinical trials have compared the efficacy of luliconazole and clotrimazole in the treatment of dermatophytosis, such as tinea corporis and tinea cruris. These studies consistently demonstrate that luliconazole achieves higher cure rates in a shorter period.
| Parameter | Luliconazole 1% Cream | Clotrimazole 1% Cream | Study Reference |
| Mycological Cure Rate (1 week) | 78% | 12% | [4] |
| Complete Cure Rate (2 weeks) | 56.38% | 23.58% | [5] |
| Overall Cure Rate (End of Treatment) | 98% (2 weeks) | 80% (4 weeks) | [4] |
| Relapse Rate | 4% | 20% | [4] |
In Vitro Susceptibility
In vitro studies provide a quantitative measure of the intrinsic antifungal activity of a compound. Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. Data indicates that luliconazole generally exhibits lower MIC values against common dermatophytes compared to clotrimazole.
| Organism | Luliconazole MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) | Study Reference |
| Trichophyton rubrum | ≤0.00012 - 0.002 | Not specified in direct comparison | [6] |
| Trichophyton mentagrophytes | ≤0.00012 - 0.002 | Not specified in direct comparison | [6] |
| Candida albicans | 0.031 - 0.13 | Lower than Luliconazole in this study | [6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the comparative studies.
Clinical Trial Protocol for Dermatophytosis
A representative clinical trial comparing topical luliconazole and clotrimazole for tinea corporis and tinea cruris would typically follow this structure:
-
Study Design: Randomized, double-blind, parallel-group study.
-
Patient Population: Patients with a clinical diagnosis of tinea corporis or tinea cruris, confirmed by mycological examination (KOH mount and/or fungal culture).
-
Treatment Arms:
-
Luliconazole 1% cream applied once daily.
-
Clotrimazole 1% cream applied twice daily.
-
-
Duration: Treatment for 2-4 weeks, with follow-up assessments.
-
Efficacy Endpoints:
-
Clinical Cure: Complete resolution of all signs and symptoms of the infection (e.g., erythema, scaling, pruritus).
-
Mycological Cure: Negative result on both KOH mount and fungal culture.
-
Complete Cure: Achievement of both clinical and mycological cure.
-
-
Safety Assessment: Monitoring and recording of any adverse events, particularly application site reactions.
Mycological Examination
1. Potassium Hydroxide (KOH) Mount:
This rapid diagnostic test is used to visualize fungal elements directly from clinical specimens.
-
Specimen Collection: Skin scrapings are obtained from the active border of the lesion using a sterile scalpel or microscope slide.[7][8]
-
Preparation: The scrapings are placed on a clean microscope slide, and a drop of 10-20% KOH solution is added.[7][9] A coverslip is placed over the specimen.
-
Digestion: The slide may be gently heated or left at room temperature for 15-30 minutes to allow the KOH to dissolve host cellular debris, leaving the fungal elements intact.[7]
-
Microscopy: The slide is examined under a microscope for the presence of septate, branching hyphae, which are characteristic of dermatophytes.[8]
2. Fungal Culture:
Fungal culture is the gold standard for identifying the causative fungal species.
-
Specimen Inoculation: Skin scrapings are inoculated onto a culture medium, most commonly Sabouraud Dextrose Agar (SDA).[10]
-
Incubation: The culture plates are incubated at 25-30°C for up to 4 weeks.[11]
-
Identification: Fungal growth is identified based on colony morphology (color, texture, and growth rate) and microscopic examination of the fungal structures (conidia).[10]
In Vitro Antifungal Susceptibility Testing
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, is commonly used to determine the MIC of antifungal agents against filamentous fungi.[12][13]
-
Inoculum Preparation: A standardized suspension of fungal conidia is prepared from a fresh culture.
-
Drug Dilution: Serial twofold dilutions of luliconazole and clotrimazole are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a specified temperature and duration.
-
MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of fungal growth compared to a drug-free control well.
Safety and Tolerability
Both luliconazole and clotrimazole are generally well-tolerated when applied topically. The most common adverse events are mild and transient application site reactions, such as itching, burning, and stinging. Systemic absorption of both drugs is minimal, leading to a low risk of systemic side effects.
Conclusion
The available evidence indicates that while both luliconazole and clotrimazole are effective topical treatments for dermatophytosis, luliconazole demonstrates a more rapid onset of action and achieves higher cure rates in a shorter treatment period. This, combined with a convenient once-daily application, may lead to improved patient adherence and overall better clinical outcomes. For drug development professionals, the superior in vitro potency and clinical performance of luliconazole highlight the potential for developing new antifungal agents with enhanced efficacy and more convenient dosing regimens. Further research focusing on head-to-head comparisons in a broader range of fungal infections and patient populations will continue to refine our understanding of the relative merits of these two important antifungal agents.
References
- 1. What is the mechanism of Luliconazole? [synapse.patsnap.com]
- 2. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 4. Sabouraud’s dextrose agar (SDA) - Doctor Fungus [drfungus.org]
- 5. ijtonline.com [ijtonline.com]
- 6. dalynn.com [dalynn.com]
- 7. Demonstration of fungi in superficial mycosis: Skin scraping and potassium hydroxide mount - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 8. Skin scraping and a potassium hydroxide mount - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. flabslis.com [flabslis.com]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. asm.org [asm.org]
- 12. researchgate.net [researchgate.net]
- 13. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Cross-Validation of Analytical Methods for (Rac)-Luliconazole: A Comparative Guide
This guide provides a detailed comparison of two distinct analytical methods for the analysis of (Rac)-Luliconazole, catering to different analytical objectives: quantification of the bulk drug and chiral separation of its stereoisomers. The methods presented are a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assay determination and a Supercritical Fluid Chromatography (SFC) method for the separation of stereoisomers. This document is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental protocols to support analytical method selection and validation.
I. Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound is contingent on the specific analytical goal. For determining the total concentration of Luliconazole in a sample, a robust RP-HPLC method is suitable. However, when the focus is on the stereoisomeric purity, a chiral separation technique such as SFC is necessary. The following tables summarize the key performance parameters of these two methods.
Table 1: Performance Characteristics of the RP-HPLC Method for Luliconazole Assay
| Parameter | Performance Data |
| Linearity (Concentration Range) | 5 - 30 µg/mL |
| Correlation Coefficient (R²) | 0.9968 |
| Accuracy (% Recovery) | 97% - 103% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 1.31 µg/mL |
| Limit of Quantitation (LOQ) | 3.98 µg/mL |
| Retention Time | 3.112 minutes |
Table 2: Performance Characteristics of the SFC Method for Chiral Separation of Luliconazole Stereoisomers
| Parameter | Performance Data |
| Resolution (Rs) | > 1.5 for all stereoisomer pairs |
| Analysis Time | < 5.0 minutes |
| Elution Order | RZ(+) > SZ(-) > RE(+) > SE(-) |
| Linearity (Concentration Range) | Not explicitly stated for each isomer, but quantitative studies were performed. |
| Accuracy and Precision | Not explicitly stated in the provided abstracts, but the method was used for quantitative studies of the active isomer in a marketed formulation. |
II. Experimental Protocols
Detailed methodologies for the RP-HPLC and SFC methods are provided below to facilitate their implementation and cross-validation.
A. RP-HPLC Method for the Quantification of Luliconazole
This method is designed for the quantitative determination of Luliconazole in bulk drug and pharmaceutical preparations.[1]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Column: A reverse-phase C18 column (250 mm × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of 0.1% Orthophosphoric Acid (OPA) in water and acetonitrile in a 75:25 v/v ratio.[1]
-
Flow Rate: 1.10 mL/min.[1]
-
Detection Wavelength: 298 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: Ambient.
-
Standard Solution Preparation: A stock solution of Luliconazole is prepared by dissolving the standard in the mobile phase to achieve a known concentration. Working standards are prepared by diluting the stock solution.
-
Sample Preparation (for cream): A quantity of cream equivalent to a known amount of Luliconazole is weighed and dissolved in the mobile phase, followed by sonication to ensure complete dissolution. The solution is then diluted to a suitable concentration for analysis.[1]
B. Supercritical Fluid Chromatography (SFC) for Chiral Separation of Luliconazole Stereoisomers
This method is tailored for the analytical separation of the four stereoisomers of Luliconazole: RZ(+), SZ(-), RE(+), and SE(-).[2][3][4]
-
Instrumentation: A Supercritical Fluid Chromatography (SFC) system.
-
Chromatographic Column: Chiralpak IH column (250 × 4.6 mm, 5 µm) packed with amylose tris[(S)-α-methylbenzyl carbamate].[2][3][4]
-
Mobile Phase: A mixture of supercritical CO2 and isopropanol in an 80:20 v/v ratio.[2][3]
-
Flow Rate: 4.0 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Back Pressure: 100 bars.[4]
-
Detection Wavelength: 225 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Standard Solution Preparation: Prepare a solution containing all four stereoisomers of Luliconazole in a suitable solvent.
III. Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. researchgate.net [researchgate.net]
- 3. Analytical separation of four stereoisomers of luliconazole using supercritical fluid chromatography: Thermodynamic aspects and simulation study with chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Luliconazole: An In Vitro Efficacy Comparison with Other Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of luliconazole with other prominent azole antifungal agents. The data presented is compiled from multiple studies to offer a comprehensive overview of its performance against key fungal pathogens. Detailed experimental protocols and visual representations of the mechanism of action and experimental workflow are included to support research and development efforts in the field of mycology.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Luliconazole, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target of azoles is the enzyme lanosterol 14α-demethylase, a crucial component in the ergosterol biosynthesis pathway. Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.
By inhibiting lanosterol 14α-demethylase, luliconazole prevents the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell. The resulting compromised cell membrane exhibits increased permeability and is unable to maintain its normal physiological functions, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.
Figure 1: Mechanism of action of azole antifungals.
In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of luliconazole and other azole antifungals against various fungal species. The data has been compiled from several in vitro studies. MIC is a key indicator of an antifungal agent's potency, with lower values signifying greater efficacy.
Dermatophytes
Luliconazole consistently demonstrates potent in vitro activity against a wide range of dermatophytes, often exhibiting lower MIC values compared to other azoles.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Luliconazole | Trichophyton rubrum | 0.00012 - 0.004 | 0.00025 | 0.001 | 0.00022 |
| Trichophyton mentagrophytes | 0.00024 - 0.002 | 0.00025 | 0.001 | 0.00022 | |
| Dermatophytes (overall) | 0.016 - 0.032 | 0.016 | - | 0.018 | |
| Itraconazole | Dermatophytes (overall) | - | - | - | 0.183 |
| Fluconazole | Dermatophytes (overall) | - | 16 | 64 | 15.34 |
| Ketoconazole | Trichophyton spp. | - | - | - | 0.40 |
| Voriconazole | Trichophyton spp. | - | - | - | 0.32 |
| Econazole | Dermatophytes (overall) | - | - | - | 0.20 |
| Miconazole | Dermatophytes (overall) | - | - | - | 2.34 |
Data compiled from multiple sources which may account for variations.
Candida Species
Against Candida species, luliconazole shows variable but often potent activity. Its efficacy can be comparable to or greater than some established azoles, particularly against certain species.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Luliconazole | Candida albicans | 0.031 - 0.13 | 0.125 | 0.25 | 0.055 |
| Candida spp. (overall) | 0.007 - 2 | - | - | 0.133 | |
| Fluconazole | Candida spp. (overall) | 0.25 - 128 | - | - | 4.905 |
| Itraconazole | Candida spp. (overall) | - | - | - | 0.655 |
| Ketoconazole | Candida spp. (overall) | - | - | - | 1.277 |
| Voriconazole | Candida spp. (overall) | - | - | - | 0.475 |
Data compiled from multiple sources which may account for variations.
Aspergillus Species
Luliconazole has demonstrated significant in vitro activity against various Aspergillus species, including some azole-resistant strains.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Luliconazole | Aspergillus niger | 0.00024 - 0.125 | 0.00195 | 0.125 | 0.00295 |
| Aspergillus flavus | - | 0.00098 | 0.00781 | 0.00309 | |
| Aspergillus fumigatus | ≤0.0004 - 0.125 | 0.002 | 0.015 | - | |
| Aspergillus spp. (overall) | - | - | - | 0.098 | |
| Itraconazole | Aspergillus spp. (overall) | - | - | - | 3.568 |
| Voriconazole | Aspergillus spp. (overall) | - | - | - | 0.377 |
| Fluconazole | Aspergillus spp. (overall) | - | - | - | 3.695 |
| Ketoconazole | Aspergillus spp. (overall) | - | - | - | 8.311 |
Data compiled from multiple sources which may account for variations.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily derived from studies employing the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). These standardized methods ensure reproducibility and comparability of results across different laboratories.
Broth Microdilution Method (CLSI M27 for Yeasts and M38 for Molds)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The general workflow is as follows:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates to obtain pure colonies. A standardized suspension of the fungal cells (for yeasts) or conidia (for molds) is prepared in a sterile saline or buffer solution. The suspension is then adjusted to a specific turbidity, corresponding to a known cell or conidial density.
-
Antifungal Agent Dilution: A series of twofold dilutions of the antifungal agent are prepared in a liquid growth medium, typically RPMI-1640, within the wells of a microtiter plate.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are also included.
-
Incubation: The inoculated microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours for yeasts, and 48-72 hours for molds).
-
MIC Determination: Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
Figure 2: Broth Microdilution Experimental Workflow.
Conclusion
The in vitro data strongly suggest that luliconazole is a highly potent antifungal agent against a broad spectrum of clinically relevant fungi. Its activity against dermatophytes is particularly noteworthy, often surpassing that of many other azoles. Furthermore, its efficacy against Candida and Aspergillus species, including some resistant strains, highlights its potential as a valuable therapeutic option. This compilation of data and standardized protocols is intended to serve as a valuable resource for researchers and professionals in the ongoing development and evaluation of antifungal therapies.
Luliconazole R-Enantiomer Demonstrates Superior Antifungal Potency Over Racemic Lanoconazole: A Comparative Analysis
For Immediate Release
A comprehensive review of in vitro studies indicates that luliconazole, the R-enantiomer of lanoconazole, exhibits significantly greater antifungal activity against a broad spectrum of dermatophytes compared to its racemic mixture, lanoconazole. This guide provides a detailed comparison of their antifungal potency, supported by experimental data and standardized protocols, for researchers, scientists, and drug development professionals.
Luliconazole, a topical azole antifungal agent, has established itself as a potent treatment for superficial fungal infections. Its efficacy stems from its specific stereochemistry as the R-enantiomer of lanoconazole. The S-enantiomer component of the racemic lanoconazole mixture is largely inactive, contributing to the superior potency of the purified R-enantiomer, luliconazole. This guide delves into the comparative antifungal efficacy of luliconazole versus its racemic counterpart, lanoconazole, presenting key data on their activity against various fungal pathogens.
Comparative Antifungal Potency: In Vitro Data
In vitro susceptibility testing, primarily through the determination of Minimum Inhibitory Concentrations (MIC), consistently demonstrates the enhanced potency of luliconazole. A study comparing the activity of luliconazole and lanoconazole against 100 clinical dermatophyte isolates found luliconazole to have a significantly lower MIC range (0.016–0.032 μg/ml) compared to lanoconazole (0.063–1 μg/ml). The geometric mean MIC for luliconazole was 0.018 μg/ml, whereas for lanoconazole it was 0.24 μg/ml, indicating substantially higher efficacy for the R-enantiomer.
Another study focusing on Trichophyton species, the most common causative agents of tinea infections, reported a MIC90 (the concentration required to inhibit 90% of isolates) of 0.00098 μg/ml for luliconazole, highlighting its potent activity. The MIC of luliconazole against Trichophyton spp. has been shown to be 2–4 times lower than that of lanoconazole.
The superior activity of luliconazole extends to other fungal genera as well. In a study on clinical and environmental Fusarium isolates, luliconazole demonstrated a geometric mean MIC of 0.005 μg/ml, while lanoconazole had a geometric mean MIC of 0.013 μg/ml.
The following table summarizes the comparative in vitro activity of luliconazole and lanoconazole against various fungal species.
| Fungal Species | Antifungal Agent | MIC Range (μg/ml) | MIC50 (μg/ml) | MIC90 (μg/ml) | Geometric Mean MIC (μg/ml) |
| Dermatophyte Species | Luliconazole | 0.016–0.032 | - | - | 0.018 |
| Lanoconazole | 0.063–1 | - | - | 0.24 | |
| Trichophyton rubrum | Luliconazole | - | - | 0.00098 | - |
| Trichophyton mentagrophytes | Luliconazole | - | - | 0.00098 | - |
| Fusarium Species | Luliconazole | - | - | - | 0.005 |
| Lanoconazole | - | - | - | 0.013 |
Data compiled from multiple sources.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Luliconazole, like other azole antifungals, exerts its effect by disrupting the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function. By inhibiting lanosterol 14α-demethylase, luliconazole prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors. This disruption of the cell membrane ultimately results in the inhibition of fungal growth and cell death.
Luliconazole's inhibition of lanosterol 14α-demethylase.
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:
-
Fungal Isolates: Clinically isolated strains of dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Epidermophyton floccosum) and other relevant fungi are used.
-
Inoculum Preparation: Fungal cultures are grown on a suitable agar medium, such as potato dextrose agar, at 35°C for 5-7 days to encourage sporulation. A conidial suspension is then prepared and adjusted to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/ml.
-
Antifungal Agent Preparation: Stock solutions of luliconazole and lanoconazole are prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in 96-well microtiter plates using RPMI 1640 medium to achieve final drug concentrations typically ranging from 0.001 to 16 μg/ml.
-
Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at 35°C for 48-72 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition (100%) of visible growth compared to the drug-free control well. For some fungi, a prominent reduction in growth (e.g., ≥80%) may be used as the endpoint.
Workflow for MIC determination via broth microdilution.
Conclusion
Comparative Pharmacokinetic Profiling of Luliconazole Enantiomers: A Guide for Researchers
For immediate release
This guide provides a comparative overview of the pharmacokinetic properties of luliconazole enantiomers. Luliconazole is a chiral antifungal agent, with the (R)-(-)-(E) enantiomer (RE-luliconazole) being the pharmacologically active substance. While direct comparative in vivo pharmacokinetic studies administering each enantiomer separately are not publicly available, this document synthesizes the existing data on luliconazole's stereoisomers and the pharmacokinetics of the active RE-enantiomer.
Luliconazole possesses two chiral centers, resulting in four stereoisomers: RE(+), SE(-), RZ(+), and SZ(-).[1][2] The commercially available and clinically studied form of luliconazole is the RE(+) enantiomer, which exhibits potent antifungal activity.[3][4] The S-enantiomer is reported to be inactive.[3] The Z-isomers are considered process-related impurities from the chemical synthesis.[2]
Pharmacokinetic Profile of Luliconazole (RE-enantiomer)
Pharmacokinetic data for the active RE-enantiomer is available from studies of luliconazole 1% cream. The systemic absorption of luliconazole after topical application is low.
Table 1: Pharmacokinetic Parameters of Luliconazole 1% Cream in Adults with Tinea Pedis and Tinea Cruris (Maximal Use Conditions)
| Population | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng·hr/mL) |
| Tinea Pedis | Luliconazole | 0.45 ± 0.96 | 21.0 (median) | 6.88 ± 15.11 |
| Tinea Cruris | Luliconazole | 1.16 ± 2.05 | 16.0 (median) | 18.74 ± 34.19 |
Data presented as mean ± standard deviation, except for Tmax which is presented as median. Source: Adapted from FDA Clinical Pharmacology and Biopharmaceutics Reviews.[5]
Table 2: Pharmacokinetic Parameters of Luliconazole 1% Cream in Adolescents (12 to <18 years) with Tinea Pedis and Tinea Cruris (Maximal Use Conditions)
| Population | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng·hr/mL) |
| Tinea Pedis | Luliconazole | 1.93 ± 1.58 | 18.0 (median) | 33.1 ± 27.2 |
| Tinea Cruris | Luliconazole | 4.88 ± 3.42 | 6.0 (median) | 77.2 ± 54.3 |
Data presented as mean ± standard deviation, except for Tmax which is presented as median. Source: Adapted from FDA Clinical Pharmacology and Biopharmaceutics Reviews.[5]
Luliconazole is highly bound to plasma proteins (>99%).[6][7] In vitro studies using human liver microsomes have shown that luliconazole is metabolized, with CYP2D6 and CYP3A4 being the primary enzymes involved.[6][8]
Experimental Protocols
Maximal Use Pharmacokinetic Study of Luliconazole 1% Cream
Objective: To assess the systemic exposure of luliconazole and its metabolite after topical application under maximal use conditions in patients with tinea pedis or tinea cruris.
Study Design:
-
An open-label, parallel-group study.
-
Population: Adult and adolescent (12 to <18 years) patients with moderate to severe tinea pedis or tinea cruris.
-
Treatment:
-
Tinea Pedis: Approximately 3 grams of luliconazole 1% cream applied once daily for 15 days to the affected areas.
-
Tinea Cruris: Approximately 3 grams of luliconazole 1% cream applied once daily for 8 days to the affected areas.
-
-
Pharmacokinetic Sampling:
-
Serial blood samples were collected at pre-dose and at various time points post-dose on Day 1 and at steady state (Day 15 for tinea pedis, Day 8 for tinea cruris).
-
-
Bioanalysis:
-
Plasma concentrations of luliconazole were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Parameters:
-
Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) were calculated from the plasma concentration-time data.[5]
-
In Vitro Metabolism Study
Objective: To identify the cytochrome P450 (CYP) isoforms responsible for the metabolism of luliconazole.
Methodology:
-
Luliconazole was incubated with human liver microsomes in the presence of a panel of specific chemical inhibitors for various CYP isoforms.
-
Alternatively, luliconazole was incubated with microsomes from cells expressing individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
The rate of disappearance of luliconazole was monitored over time using LC-MS/MS to determine the contribution of each CYP isoform to its metabolism.[6][8]
Visualizations
Caption: Logical relationship of luliconazole stereoisomers.
Caption: Experimental workflow for a maximal use pharmacokinetic study.
References
- 1. fda.gov [fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luliconazole for the treatment of fungal infections: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Activity of Luliconazole (NND-502) against Planktonic Cells and Biofilms of Azole Resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Effect of the Imidazole Luliconazole against Lomentospora prolificans and Scedosporium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal of (Rac)-Luliconazole: A Guide for Laboratory Professionals
The safe and compliant disposal of (Rac)-Luliconazole is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound in accordance with general laboratory safety standards and pharmaceutical waste regulations.
I. Understanding the Hazards
This compound is an antifungal agent. According to its Safety Data Sheet (SDS), it presents the following hazards:
-
Harmful if swallowed[1].
-
May cause respiratory irritation[1].
-
Slightly hazardous for water; large quantities should not be released into the environment[1].
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles[3][4].
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber)[3][4].
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure[3][4].
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH/MSHA approved respirator[3].
III. Disposal Procedures
The disposal of this compound must adhere to federal, state, and local regulations for pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Identification and Segregation
It is the responsibility of the waste generator to determine if the this compound waste is hazardous or non-hazardous. As a general practice for chemical substances not explicitly classified, it is prudent to handle them as hazardous waste.
-
Segregate: Do not mix this compound waste with other waste streams.
-
Containerize: Place all this compound waste, including contaminated labware (e.g., vials, pipettes, gloves), into a designated, properly labeled hazardous waste container.
Step 2: Labeling
The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents, including "this compound."
Step 3: Storage
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
Step 4: Disposal
Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste disposal company. Most pharmaceutical waste is incinerated at a permitted treatment facility[5]. Do not dispose of this compound down the drain or in the regular trash[1].
IV. Spill Management
In the event of a spill:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an absorbent material.
-
Collect: Carefully collect the absorbed material and any contaminated items and place them in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
V. Quantitative Data Summary
| Parameter | Value | Reference |
| Acute toxicity - oral | Harmful if swallowed | [1] |
| Skin irritation | Causes skin irritation | [1][2] |
| Eye irritation | Causes serious eye irritation | [1][2] |
| Respiratory irritation | May cause respiratory irritation | [1] |
| Environmental Hazard | Slightly hazardous for water | [1] |
VI. Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling (Rac)-Luliconazole
This document provides critical safety and logistical information for the handling of (Rac)-Luliconazole in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational protocols, and disposal plans.
Exposure Controls and Personal Protection
When handling this compound, engineering controls such as local exhaust ventilation or process enclosures should be the primary method of minimizing exposure.[1] In conjunction with engineering controls, appropriate PPE must be worn.
1.1. Personal Protective Equipment (PPE) Summary
The following PPE is required to prevent skin, eye, and respiratory exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3] If there is a risk of splashing, chemical goggles and a face shield should be used.[1][4]
-
Skin and Body Protection:
-
Gloves: Chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard are mandatory.[2][3] While specific breakthrough data for Luliconazole is limited, Viton™ gloves have been recommended.[5] For handling hazardous compounds, double-gloving with powder-free nitrile or neoprene gloves is a best practice.[4][6] Gloves must be inspected before use and changed regularly or immediately if contaminated or damaged.[2][6]
-
Clothing: Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[6] Fire or flame-resistant and impervious clothing is also recommended.[2][3] A lab coat is not sufficient.
-
-
Respiratory Protection: If engineering controls are insufficient, if exposure limits are exceeded, or if dust and aerosols can be generated, a NIOSH/MSHA-approved full-facepiece airline respirator in positive pressure mode should be used.[1][2][3]
Quantitative Data for Safety Parameters
The following tables summarize the available quantitative data for handling this compound.
Table 1: Occupational Exposure Limits
| Substance | Basis | Limit Value |
| This compound | Occupational Exposure Limit (OEL) | No data available[2][3][7] |
| This compound | Biological Limit Values | No data available[2][3] |
Table 2: General Glove Selection Guide
This table provides general guidance. Since no specific permeation data for this compound is available, selection should be based on the task and potential for exposure. Always consult the glove manufacturer's specific chemical resistance data.
| Glove Material | General Resistance | Recommended Use for Luliconazole Handling |
| Nitrile | Good resistance to oils, greases, acids, caustics, and alcohols.[8] | Suitable for general handling and as inner gloves when double-gloving.[4] |
| Neoprene | Good resistance to hydraulic fluids, gasoline, alcohols, organic acids, and alkalis.[8] | A suitable alternative to nitrile gloves.[4] |
| Viton™ | Excellent resistance to a wide range of chemicals, including aromatic and chlorinated solvents.[9] | Recommended in a Safety Data Sheet for Luliconazole.[5] |
| Butyl Rubber | High resistance to ketones, esters, and highly corrosive acids.[8] | Recommended for handling solutions containing aggressive solvents. |
| Natural Rubber (Latex) | Resists bases, acids, alcohols, and diluted aqueous solutions.[10] | Generally not recommended due to poor resistance to many organic solvents and potential for allergic reactions.[8] |
Operational Protocol for PPE Use
This protocol outlines the procedural steps for the safe handling of this compound.
3.1. Preparation and Donning PPE
-
Area Preparation: Ensure work is conducted in a designated area with adequate ventilation, such as a chemical fume hood or ventilated enclosure.[1][2][3] Confirm the location of the nearest safety shower and eyewash station.[7]
-
Hand Washing: Wash hands thoroughly with soap and water before donning any PPE.[6]
-
Donning Sequence:
-
Put on inner gloves (nitrile or neoprene).
-
Don the disposable gown, ensuring complete coverage. Cuffs of the inner gloves should be tucked under the gown sleeves.
-
Don outer gloves (e.g., Viton™ or a second pair of nitrile gloves). The gown sleeves should be tucked into the cuffs of the outer gloves.[6]
-
Don respiratory protection, if required by your risk assessment. Perform a seal check.
-
Don eye and face protection.[4]
-
3.2. Safe Handling Procedure
-
Avoid Dust: When handling the solid compound, avoid the formation of dust and aerosols.[2][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][2][3]
-
Glove Changes: Change outer gloves immediately if they are torn, punctured, or known to be contaminated.[6] It is good practice to change outer gloves after each major task or batch.[6]
3.3. Doffing and Disposal Plan
-
Doffing Area: Doff PPE in a designated area to prevent the spread of contamination.
-
Doffing Sequence:
-
Remove outer gloves and dispose of them in a sealed container or bag.[6]
-
Remove the gown by rolling it outwards, away from the body, and dispose of it.
-
Wash hands with soap and water.
-
Remove eye and face protection, cleaning and storing as appropriate.
-
Remove respiratory protection.
-
Remove inner gloves and dispose of them.
-
-
Final Hand Wash: Wash hands thoroughly with soap and water after all PPE has been removed.[2]
-
Waste Disposal: All contaminated disposable PPE and other waste materials should be collected in suitable, closed containers and disposed of in accordance with federal, state, and local regulations.[1][2]
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting and using the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. chemdmart.com [chemdmart.com]
- 6. osha.gov [osha.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 10. dess.uccs.edu [dess.uccs.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
